Product packaging for Di-sec-butyl phthalate(Cat. No.:CAS No. 4489-61-6)

Di-sec-butyl phthalate

Cat. No.: B046999
CAS No.: 4489-61-6
M. Wt: 278.34 g/mol
InChI Key: HAPGVMADJBQOGC-UHFFFAOYSA-N
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Description

Di-sec-butyl phthalate (DSBP) is a significant phthalate ester compound primarily utilized in research as a plasticizer and a model compound in environmental and toxicological studies. Its main application lies in the investigation of material properties, where it is incorporated into polymer systems, such as polyvinyl chloride (PVC), to study the dynamics of flexibility, durability, and glass transition temperature modulation. From a toxicological and environmental health perspective, DSBP serves as a critical analyte for understanding the fate, transport, and biological effects of phthalate esters. Researchers employ it to study endocrine disruption potential, metabolic pathways, and bioaccumulation in model organisms, providing vital data for human health risk assessments. Its mechanism of action as a plasticizer involves the intercalation between polymer chains, reducing the intensity of intermolecular forces and increasing free volume, thereby imparting flexibility. As an endocrine disruptor, it is understood to interact with nuclear receptors, potentially interfering with hormonal signaling. This reagent is essential for advancing studies in polymer chemistry, environmental science, and developmental biology, offering researchers a high-purity standard for reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B046999 Di-sec-butyl phthalate CAS No. 4489-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutan-2-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGVMADJBQOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290301
Record name di-sec-butyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-61-6
Record name NSC67890
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-sec-butyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Distribution and Transport Pathways of Di Sec Butyl Phthalate

Occurrence and Fate in Atmospheric Compartments

Specific studies detailing the vapor pressure of Di-sec-butyl phthalate (B1215562) and its subsequent behavior in the vapor phase within the atmosphere could not be identified in the available literature. Similarly, research focusing on its adsorption characteristics to atmospheric particulate matter is not presently available.

There is a lack of specific data on the removal of Di-sec-butyl phthalate from the atmosphere through wet deposition (rain or snow) and dry deposition (settling of particles).

Aquatic System Contamination and Partitioning Behavior

Information on the presence and behavior of this compound in aquatic environments is limited, with isolated findings in specific wastewater types.

Dedicated monitoring studies that report the concentration of this compound in freshwater systems, such as rivers and lakes, or in marine environments are not available in the reviewed scientific literature.

The presence of this compound has been identified in specific effluent types. A study analyzing the composition of salon wastewater detected this compound at a significant concentration. ymaws.com This finding points to certain commercial products and industrial activities as potential sources of this compound in wastewater streams.

Table 1: Reported Concentration of this compound in Wastewater
SourceSample TypeConcentrationReference
SalonWastewater215.74 ppm ymaws.com

While detailed kinetic studies are lacking, there is evidence to suggest that this compound is susceptible to biodegradation. One study noted that when released from discarded face masks into a soil environment, the compound was degraded over time, likely by fungi and bacteria under aerobic conditions. nih.gov However, this study did not provide specific degradation rates or half-life data for the compound in an aqueous medium. nih.gov Research quantifying the biodegradation kinetics, such as first-order decay rates or half-lives in water, is not currently available.

Terrestrial Environment Presence and Mobility

The terrestrial environment is a significant reservoir for this compound, with contamination documented in various settings. Its mobility and persistence in soil and sediments are key factors in its environmental impact.

Soil Contamination in Diverse Settings

This compound, often grouped with other phthalates like di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP), is a common contaminant in agricultural and industrial soils. mdpi.commdpi.com The use of plastic products in agriculture, such as plastic films, is a major source of phthalate contamination in these soils. mdpi.comfrontiersin.org Over time, these plasticizers can leach into the soil due to environmental factors like UV radiation and temperature changes. mdpi.com

Studies have shown that the concentration of phthalates can be significant in agricultural areas. For instance, in some agricultural soils in China, the concentration of DnBP has been found to reach up to 57.7 mg/kg. frontiersin.org The levels of phthalates in soils can vary based on human activities, with industrialized areas generally showing the highest concentrations, followed by urban and then rural or agricultural soils. mdpi.com

Setting Key Phthalates Detected Reported Concentration Ranges/Observations
Agricultural SoilsDi-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP)DnBP concentrations can reach up to 57.7 mg/kg. frontiersin.org
Industrialized Area SoilsPhthalate Acid Esters (PAEs)Highest concentrations compared to other land uses. mdpi.com
Urban SoilsPhthalate Acid Esters (PAEs)Higher concentrations than suburban and rural soils. mdpi.com
Plastic Greenhouse SoilsDi-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP)Median concentrations of total phthalates were 73.9 µg/kg. nih.gov

Migration and Retention in Soil Matrices

The movement and retention of this compound in soil are influenced by several factors, including soil composition and environmental conditions. The adsorption of phthalates onto soil particles occurs mainly through physical mechanisms. mdpi.com Soil properties such as pH and the amount of soil organic matter (SOM) play a crucial role in the degradation and retention of phthalates. researchgate.net

Clay and soils rich in organic matter tend to have a strong adsorption capacity for phthalates, which limits their downward movement. mdpi.com In contrast, sandy soils with low organic content exhibit less adsorption, leading to greater mobility. mdpi.com The migration of phthalates is also affected by their chemical properties, such as their low water solubility and high lipophilicity, which favor their partitioning into soil organic matter. publish.csiro.au

Accumulation in Sediments

Sediments in aquatic environments can act as a sink for this compound and other phthalates. These compounds can enter water bodies through runoff from contaminated soils and direct discharge. Once in the water, their hydrophobic nature causes them to partition from the water column and accumulate in the bottom sediments. nih.gov

Studies have detected significant levels of phthalates in river and reservoir sediments. For example, in the Three Gorges Reservoir in China, Di-n-butyl phthalate was identified as a dominant phthalate pollutant in the sediment. mdpi.com The adsorption of DBP by sediment is a rapid process, with equilibrium often reached within two hours. mdpi.com The organic matter present on the surface of sediment particles plays a significant role in this adsorption process. mdpi.com

Biotic Transfer and Accumulation Dynamics

The transfer and accumulation of this compound within living organisms and through food chains are critical aspects of its environmental fate.

Bioaccumulation in Aquatic Organisms and Food Chains

This compound and other phthalates can be taken up by aquatic organisms from their surrounding environment. Due to their hydrophobic nature, phthalates are expected to have a high potential for bioaccumulation in aquatic life. sfu.caresearchgate.net However, the actual bioaccumulation can vary significantly among different species. This variability is often attributed to differences in metabolic transformation rates among organisms. sfu.caresearchgate.net

Lower molecular weight phthalates have shown bioaccumulation factors in both laboratory and field studies that are greater than what would be predicted based on lipid-water partitioning alone. sfu.ca In contrast, higher molecular weight phthalates often show evidence of trophic dilution, where their concentration decreases at higher trophic levels. sfu.ca This is likely due to metabolic processes that break down these compounds. sfu.ca For instance, the swimming crab (Portunus trituberculatus) can accumulate Di-n-butyl phthalate in a concentration-dependent manner and metabolize it into other compounds. nih.gov

Organism/Trophic Guild Phthalate(s) Studied Bioaccumulation Findings
AlgaePhthalate EstersBioconcentration factors (BCFs) are generally highest in algae. sfu.ca
InvertebratesPhthalate EstersIntermediate BCFs compared to algae and fish. sfu.ca
FishPhthalate EstersBCFs are generally lowest in fish. sfu.ca
Swimming Crab (Portunus trituberculatus)Di-n-butyl phthalate (DBP)Accumulates DBP in a concentration-dependent manner and metabolizes it. nih.gov

Potential for Trophic Transfer to Higher Organisms

The transfer of this compound through the food chain to higher trophic level organisms is a significant concern. While some studies suggest trophic dilution for higher molecular weight phthalates, the potential for transfer still exists. sfu.ca Organisms at higher trophic levels can be exposed to these compounds by consuming contaminated prey. sfu.ca

Empirical and modeled data suggest that some long-chain phthalates have low biomagnification potential. canada.ca However, the presence of these compounds in various aquatic species confirms their bioavailability. canada.ca For example, studies on food chains involving algae, crustaceans, and fish have shown that phthalates can be transferred from lower to higher trophic levels. researchgate.net This dietary intake can lead to the accumulation of these compounds in top predators, potentially posing risks to their health. researchgate.net

Advanced Analytical Methodologies for Di Sec Butyl Phthalate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as the gold standard for the definitive identification and quantification of phthalates due to its exceptional separation power and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like di-sec-butyl phthalate (B1215562). nih.govcore.ac.uk It is frequently employed for trace analysis in diverse environmental and consumer product samples. peakscientific.com In a typical GC-MS analysis, the sample extract is injected into the instrument, where the components are vaporized and separated based on their boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. scholarlinkinstitute.org

The selection of the ion source and detector mode is critical for achieving desired sensitivity. For instance, using selected ion monitoring (SIM) mode significantly enhances sensitivity compared to a full-scan mode, allowing for the detection of target compounds at much lower concentrations. peakscientific.comnih.gov Studies have demonstrated that with proper method optimization, GC-MS can reliably detect and quantify a range of phthalates, including isomers like dibutyl phthalate (DBP), at levels far below regulatory limits. peakscientific.com For example, a method for analyzing coffee brews using liquid-liquid extraction followed by GC-MS in SIM mode reported quantification limits for phthalates between 5 and 20 µg L−1. nih.gov Another study on drinking water and food matrices achieved a limit of detection (LOD) of 3.3 µg/L and a limit of quantification (LOQ) of 10 µg/L. core.ac.uk

Hydrogen is increasingly being adopted as a carrier gas alternative to helium for GC-MS analysis of phthalates, demonstrating comparable performance. peakscientific.com A study using hydrogen carrier gas with an Agilent 7010B TQ GC/MS successfully detected a mixture of eight phthalates, including DBP, down to a concentration of 1 ppm using SIM detection. peakscientific.com Sample preparation, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is a crucial step to isolate the phthalates from the sample matrix and concentrate them prior to analysis. nih.govresearchgate.net

Table 1: Performance of GC-MS Methods for Phthalate Analysis

Matrix Target Analyte(s) Extraction Method LOD LOQ Recovery Rate Reference
Coffee Brew Di-butyl phthalate & others Liquid-Liquid Extraction (Hexane) - 5-20 µg/L >78% nih.gov
Drinking Water Dimethylphthalate, Diethylphthalate, Di-n-butylphthalate & others Liquid-Liquid Extraction (n-hexane) 3.3 µg/L 10 µg/L 72.9-124.9% core.ac.uk
Solid Foods (Cereal, Noodles) Dimethylphthalate, Diethylphthalate, Di-n-butylphthalate & others Solvent Extraction (n-hexane) 0.33 mg/kg 1 mg/kg 72.9-124.9% core.ac.uk
Ground Water Dimethyl-Phthalate, Diethyl-Phthalate, Di-n-Butyl-Phthalate & others Liquid-Liquid Extraction 0.1 µg/L - - scholarlinkinstitute.org

While GC-MS is excellent for the parent compound, liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing phthalate metabolites in biological samples like urine and serum. mdpi.comresearchgate.net Phthalates are rapidly metabolized in the body to their corresponding monoesters and further oxidative products, which are then excreted. mdpi.comoup.com Analyzing these metabolites serves as a more reliable biomarker of exposure, as it circumvents issues of external contamination from the parent compound during sample collection and analysis. oup.com

For instance, di-n-butyl phthalate (DBP) is metabolized to mono-n-butyl phthalate (MBP). mdpi.com LC-MS/MS methods are developed to quantify these metabolites with high sensitivity and specificity. mdpi.comresearchgate.net Column-switching LC-MS/MS is an advanced technique that enhances sample clean-up by using a "trap" column to capture analytes of interest from the raw sample (e.g., diluted urine) while diverting interfering matrix components to waste. The trapped analytes are then eluted onto an analytical column for separation and detection. researchgate.net This approach significantly improves the limit of detection, allowing for the quantification of metabolites at concentrations relevant for the general population. researchgate.net Studies have confirmed the anti-androgenic effects of DBP and its metabolite MBP and have used LC-MS to measure changes in steroid hormone levels in cell cultures exposed to these compounds. mdpi.com

The accuracy of these biomonitoring studies depends critically on the purity and accuracy of certified metabolite standards, as discrepancies between lots and suppliers can significantly affect results. oup.com

Immunoassay-Based Detection Systems

Immunoassays offer a rapid, cost-effective, and portable alternative to chromatographic methods for screening large numbers of samples. These methods rely on the specific binding between an antibody and the target analyte (antigen).

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that allows for the rapid determination of low-molecular-weight analytes without separation steps. publichealthtoxicology.com The principle involves a competitive binding reaction between the target analyte (e.g., DSBP) in a sample and a fluorescently labeled tracer for a limited number of specific antibody binding sites. The degree of polarization of the emitted fluorescence is inversely proportional to the concentration of the target analyte in the sample.

Recent research has focused on developing sensitive and simple FPIA methods for detecting dibutyl phthalate (DBP) in water samples. mdpi.comdntb.gov.uaresearchgate.net This involves synthesizing haptens and conjugating them with fluorescent molecules like 5-aminomethylfluorescein (AMF) or dichlorotriazinylaminofluorescein (DTAF) to create tracers. dntb.gov.uapreprints.org Monoclonal antibodies (MAb) with high affinity and specificity for DBP are also produced. researchgate.net

By optimizing parameters such as antibody concentration and the choice of tracer, significant improvements in sensitivity have been achieved. One study reported the development of an FPIA using a monoclonal antibody against DBP that improved the limit of detection by a factor of 45 compared to previous methods using polyclonal antibodies. mdpi.comresearchgate.net The resulting assay showed a limit of detection (LOD) of 7.5 ng/mL and a 50% inhibition concentration (IC50) of 40 ng/mL. mdpi.comdntb.gov.ua The validity of these FPIA methods is often confirmed by comparing the results with those obtained from a standard method like GC-MS, with studies showing good correlation. mdpi.comdntb.gov.uapreprints.org

Table 2: Performance of FPIA Methods for Dibutyl Phthalate (DBP) Detection

Antibody Type Tracer IC50 LOD Recovery Rate (in water) Reference
Monoclonal DBP-AMF 40 ng/mL 7.5 ng/mL 85-110% mdpi.comdntb.gov.uaresearchgate.net
Monoclonal DBP-AMF 40 ng/mL 10 ng/mL 85-110% preprints.org
Polyclonal DBP-EDF - 350 ng/mL - mdpi.compreprints.org
Polyclonal - - 3 µg/mL - publichealthtoxicology.com

The performance of any immunoassay is fundamentally dependent on the quality of the antibodies used. Significant advancements have been made in generating antibodies with high specificity and affinity for small molecules like phthalates. This process begins with the design and synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to be immunogenic. For DBP, a common hapten is di-n-butyl-4-aminophthalate. nih.gov

Both polyclonal and monoclonal antibodies have been developed for phthalate detection. publichealthtoxicology.comnih.gov While polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the antigen, monoclonal antibodies are a homogeneous population that recognizes a single specific epitope, often leading to higher specificity and better consistency between batches. nih.gov An enzyme-linked immunosorbent assay (ELISA) developed using a specific monoclonal antibody against DBP reported an IC50 value of 33.6 ng/mL with low cross-reactivity (<5%) for other phthalate esters. nih.gov This highlights the ability to produce antibodies that can distinguish DBP from its structurally similar analogs.

Beyond traditional ELISA and FPIA, antibody-based recognition is being integrated into novel sensor platforms. For example, electrochemical immunosensors have been developed where the antibody-antigen binding event is translated into a measurable electrical signal, offering high sensitivity with detection limits reported in the picogram per milliliter (pg/mL) range. ccspublishing.org.cn

Methodological Challenges in Environmental and Biological Sample Analysis

Despite the availability of advanced analytical methods, the accurate analysis of di-sec-butyl phthalate, particularly at trace concentrations, is fraught with challenges. The most significant and pervasive issue is background contamination. nih.govcdc.govresearchgate.net Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, glassware, and sampling equipment. nih.govcdc.gov This widespread presence can lead to the introduction of the analyte during sample collection, preparation, or analysis, making it difficult to accurately measure low levels (<10 ppb) in environmental and biological samples. nih.govcdc.gov Rigorous cleaning of all materials and systematic analysis of procedural blanks are essential to minimize and account for this contamination. scholarlinkinstitute.org

Another major challenge is the "matrix effect." Environmental samples (like soil or landfill leachate) and biological samples (like serum or food) are incredibly complex. researchgate.netresearchgate.net Co-extracted substances such as lipids, humic acids, and other organic matter can interfere with the analysis by suppressing or enhancing the instrument's signal, or by co-eluting with the target analyte, leading to inaccurate quantification. researchgate.net Extensive sample cleanup and preparation steps, such as solid-phase extraction or liquid-liquid extraction, are required to remove these interfering compounds. researchgate.netepa.gov

Furthermore, achieving the low detection limits necessary for assessing human exposure and environmental risk requires highly sensitive instrumentation and meticulous method development. nih.gov For biological monitoring, the rapid metabolism of the parent phthalates necessitates the analysis of their metabolites, which requires separate, validated methods and certified analytical standards that may not always be accurate or available. researchgate.netoup.com

Mitigation of External Contamination in Laboratory Procedures

Phthalates, including DsBP, are pervasive in the laboratory environment, leaching from plastic products, solvents, and even present in airborne dust. This omnipresence can lead to significant blank contamination, potentially invalidating analytical results. europa.eumdpi.com Strict control measures are imperative to minimize this background interference.

Key strategies to reduce external contamination include:

  • Avoidance of Plastic Materials: The use of plastic labware, such as containers, pipette tips, and filter holders, should be strictly avoided as phthalates are common plasticizers and can easily leach into samples. bio-conferences.org Whenever possible, equipment should be made of glass, stainless steel, or other non-contaminating materials. bio-conferences.org
  • Rigorous Cleaning of Glassware: All glassware must be meticulously cleaned. This often involves washing, rinsing with high-purity solvents, and baking at high temperatures (e.g., 400°C) to remove any residual organic contaminants. europa.eu
  • Use of High-Purity Reagents: Solvents and other reagents must be of the highest purity available (e.g., HPLC or pesticide grade) to prevent the introduction of phthalates. cannabissciencetech.com Some protocols may even require the distillation of solvents in all-glass systems for further purification.
  • Procedural Blanks: The analysis of procedural blanks—samples that undergo the entire preparation and analysis process without the actual sample matrix—is crucial. researchgate.net These blanks help to quantify the level of background contamination introduced during the analytical procedure, allowing for correction of the final sample results.
  • Controlled Laboratory Environment: Ideally, phthalate analysis should be performed in a dedicated laboratory with controlled air quality and an absence of materials like PVC flooring or other plastic construction components that can release phthalates into the air. europa.eu
  • Table 1: Mitigation of Laboratory Contamination for Phthalate Analysis
    Source of ContaminationMitigation StrategyReference
    Plastic Labware (e.g., containers, pipette tips, tubing)Use all-glass or stainless steel apparatus. Avoid PVC and other plastics. europa.eubio-conferences.org
    Reagents and SolventsUse high-purity, phthalate-free solvents (e.g., HPLC grade). Purify solvents by distillation if necessary. cannabissciencetech.com
    Glassware SurfacesWash thoroughly, rinse with high-purity solvent, and bake at high temperatures (e.g., 400°C for 4 hours). europa.eu
    Laboratory Air and DustWork in a clean, dedicated laboratory space. Avoid PVC flooring and other plastic items. Use a fume hood. europa.eu
    Sample Containers and Caps (B75204)Use glass vials with phthalate-free caps (e.g., PTFE-lined). Store samples in their original packaging when possible. europa.eubio-conferences.org

    Optimization of Sample Preparation and Extraction Protocols

    The extraction of DsBP from various matrices, such as beverages, oils, or biological tissues, is a critical step that dictates the sensitivity and reliability of the analysis. The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com The choice of method often depends on the sample matrix, the required detection limits, and the available equipment.

    Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents like n-hexane, dichloromethane, and ethyl acetate (B1210297) are frequently used. mdpi.comresearchgate.net While effective, LLE can be time-consuming and requires large volumes of high-purity (and often hazardous) solvents, which increases the risk of contamination. researchgate.net

    Solid-Phase Extraction (SPE) has become a preferred alternative as it uses significantly less solvent, can be automated, and provides cleaner extracts. sigmaaldrich.com For phthalates, reversed-phase sorbents like C18 are commonly employed. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a small volume of an appropriate organic solvent. researchgate.net The efficiency of SPE can be influenced by factors such as sorbent type, sample pH, and the choice of elution solvent.

    More advanced techniques like dispersive liquid-liquid microextraction (DLLME) and matrix solid-phase dispersion (MSPD) have also been developed to offer high enrichment factors with minimal solvent use. mdpi.commdpi.com Final analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provide the necessary selectivity and sensitivity to distinguish DsBP from its isomers and other compounds. mdpi.comnih.gov

    Table 2: Comparison of Extraction Protocols for Dibutyl Phthalate Isomers
    Extraction MethodPrincipleCommon Solvents/SorbentsAdvantagesDisadvantagesReference
    Liquid-Liquid Extraction (LLE)Partitioning between aqueous sample and immiscible organic solvent.n-Hexane, DichloromethaneWell-established, good for many sample types.Large solvent volume, risk of contamination, can form emulsions. mdpi.comresearchgate.net
    Solid-Phase Extraction (SPE)Analyte adsorption onto a solid sorbent, followed by selective elution.C18, FlorisilReduced solvent use, high enrichment, easily automated, cleaner extracts.Sorbent costs, potential for analyte breakthrough if not optimized. mdpi.comsigmaaldrich.comresearchgate.net
    Dispersive Liquid-Liquid Microextraction (DLLME)Injection of a mixture of extraction and disperser solvents into the sample, forming a cloudy solution for extraction.n-Heptane (extractor), Acetone (disperser)Very low solvent use, rapid, high enrichment factor.More complex optimization, matrix effects can be significant. mdpi.com
    Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)Extraction using solvents at elevated temperatures and pressures.n-HexaneFast, efficient for solid/semi-solid samples, automated.Requires specialized equipment, high initial cost. scirp.org

    Biomarker Analysis in Human Biomonitoring Studies

    Human biomonitoring assesses internal exposure to chemicals by measuring the parent compound or its metabolites in biological specimens. jst.go.jp For phthalates, metabolites are the preferred biomarkers because the parent diesters are rapidly metabolized and their measurement is highly susceptible to external contamination during sample handling. nih.gov

    Measurement of this compound Metabolites in Urine (e.g., Monobutyl Phthalate (MBP) and Oxidized Metabolites)

    After exposure, this compound is hydrolyzed by esterases into its primary monoester metabolite, mono-sec-butyl phthalate (MsBP). This monoester can then undergo further oxidation on its alkyl chain to form secondary, oxidized metabolites. jst.go.jpresearchgate.net These metabolites, which are more water-soluble, are then excreted in the urine. jst.go.jp Urine is the preferred matrix for phthalate biomonitoring due to its non-invasive collection and the higher concentrations of metabolites compared to other matrices like blood. nih.govnih.gov

    While the primary metabolite of di-n-butyl phthalate (DnBP) is mono-n-butyl phthalate (MnBP) and that of di-iso-butyl phthalate (DiBP) is mono-iso-butyl phthalate (MiBP), the specific primary metabolite for DsBP is MsBP. d-nb.infoepa.gov Analytical methods, typically LC-MS/MS, are sensitive enough to separate these isomeric monoesters. nih.gov Studies on the metabolism of DnBP and DiBP show that a significant portion of the dose is excreted as the primary monoester, but secondary oxidized metabolites are also formed. epa.govepa.gov For instance, oxidized metabolites of DnBP include 3-hydroxy-MnBP (3OH-MnBP). epa.gov The use of these secondary metabolites as additional biomarkers can be valuable because they are specific to endogenous metabolism and not subject to external contamination. researchgate.net

    Detection in Other Biological Matrices (e.g., blood, breast milk, semen, amniotic fluid)

    While urine is the primary matrix for biomonitoring, DsBP and its metabolites have been detected in other biological fluids, which can provide insights into distribution within the body and potential transfer to vulnerable populations like fetuses and infants. nih.gov

  • Blood/Serum: Phthalate metabolites are found at much lower concentrations in blood or serum compared to urine, often near the limits of detection. nih.govresearchgate.net Their measurement is challenging due to the low levels and the high potential for contamination from collection and processing equipment (e.g., collection tubes, plastic tubing). nih.govresearchgate.net
  • Breast Milk: More hydrophobic parent phthalates, such as dibutyl phthalates, and their primary monoester metabolites can be found in breast milk, representing a direct exposure route for nursing infants. nih.gov However, concentrations are generally low. researchgate.net
  • Semen: The presence of phthalates and their metabolites in semen has been investigated. One study detected DBP (isomers not specified) in semen specimens at a median level of 0.30 mg/L. nih.gov
  • Amniotic Fluid: The detection of phthalates in amniotic fluid confirms placental transfer and direct fetal exposure. nih.govchem-soc.si
  • The analysis in these matrices is often more complex than in urine due to higher lipid content and lower analyte concentrations, requiring sensitive and highly specific analytical methods like LC-MS/MS. nih.govresearchgate.net

    Table 3: Detection of Dibutyl Phthalate (DBP) Isomers or their Metabolites in Human Biological Matrices
    Biological MatrixDetected Compound(s)SignificanceAnalytical ChallengesReference
    UrineMono-n-butyl phthalate (MnBP), Mono-iso-butyl phthalate (MiBP), Oxidized MetabolitesPrimary matrix for biomonitoring; reflects recent exposure. High concentrations.Requires chromatographic separation of isomers (e.g., MsBP from MnBP/MiBP). nih.govnih.govd-nb.info
    Blood / SerumParent DBP, Monoester Metabolites (e.g., MBP/MiBP)Represents circulating levels and internal dose.Very low concentrations; high risk of contamination from collection/processing equipment. nih.govresearchgate.netnih.govresearchgate.net
    Breast MilkParent DBP, Monoester MetabolitesIndicates potential exposure route for nursing infants.Complex lipid matrix; low concentrations. nih.govnih.govresearchgate.net
    SemenParent DBPIndicates exposure and presence in the male reproductive system.Complex matrix. nih.govnih.govchem-soc.si
    Amniotic FluidParent DBP, Monoester MetabolitesConfirms placental transfer and direct fetal exposure.Low sample volume; very low concentrations. nih.govchem-soc.siresearchgate.net

    Human Exposure Assessment and Biomonitoring of Di Sec Butyl Phthalate

    Population-Level Exposure Characterization

    Biomonitoring studies have consistently demonstrated ubiquitous exposure to various phthalates, including the isomeric group of dibutyl phthalates which includes Di-sec-butyl phthalate (B1215562), within the general population. The measurement of urinary metabolites is the preferred method for assessing human internal exposure due to the rapid metabolism and excretion of the parent compounds. nih.govnih.gov

    The National Health and Nutrition Examination Survey (NHANES), conducted by the U.S. Centers for Disease Control and Prevention (CDC), provides extensive data on the exposure of the U.S. population to environmental chemicals. nih.gov Analysis of urine samples from NHANES participants has revealed widespread exposure to dibutyl phthalates. The primary metabolites of di-n-butyl phthalate (DnBP) and di-isobutyl phthalate (DiBP), which are isomers of DSBP, are mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP), respectively. epa.gov

    NHANES data from 1999-2000 showed that metabolites of diethyl phthalate (DEP), dibutyl phthalate (DBP), benzylbutyl phthalate (BBzP), and di-(2-ethylhexyl) phthalate (DEHP) were detected in more than 75% of the samples analyzed, indicating extensive exposure in the United States. nih.gov Children often exhibit higher urinary concentrations of some phthalate metabolites compared to adolescents and adults. nih.govnih.gov Specifically, children aged 6-11 have been found to have higher levels of DBP metabolites than other age groups. nih.gov

    Data from various NHANES cycles have been compiled to understand the distribution of these metabolites in the population. For instance, in the 2007–2008 survey, the median and 95th percentile urinary concentrations for DBP metabolites were 29 µg/L and 147 µg/L, respectively, for all participants. epa.gov

    Table 1: Detection Frequency and Urinary Concentrations of Dibutyl Phthalate (DBP) Metabolites in the U.S. Population (NHANES)

    While NHANES provides a detailed picture of exposure in the U.S., studies from other parts of the world indicate that phthalate exposure is a global phenomenon. Research in Germany has established a long-term time series of human exposure to various phthalates, spanning 28 years, which allows for the observation of trends in that population. umweltprobenbank.de Similarly, studies in Sweden have monitored phthalate metabolite levels in pregnant women, providing valuable data on exposure during a critical developmental window. kb.se

    Comparisons across different populations reveal geographic variability in exposure levels. For instance, a Swedish study indicated that pregnant women in the SELMA study had slightly higher exposure to butyl-benzyl phthalate (BBzP) and di-butyl phthalate (DBP) compared to levels reported in other studies. kb.se Furthermore, a comparison of phthalate biomarker concentrations in pregnant women in California with other populations showed more than a two-fold difference in exposure for some phthalate biomarkers across countries. escholarship.org These differences may be attributable to variations in consumer products, dietary habits, and regulatory measures in different regions.

    Temporal Trends in Human Internal Exposure

    Analysis of biomonitoring data over time has revealed significant shifts in exposure to different phthalates. In the United States, data from NHANES between 2001 and 2010 showed a notable decrease in the urinary concentrations of metabolites of DnBP, BBzP, and DEHP. nih.govescholarship.org Specifically, the least square geometric mean (LSGM) concentrations of mono-n-butyl phthalate (MnBP) decreased by 17% between 2001–2002 and 2009–2010. nih.govescholarship.org This decline in exposure to certain phthalates may be a result of legislative actions and public awareness campaigns that have led to their substitution in various consumer products. nih.govescholarship.org

    Conversely, during the same period, there was a significant increase in exposure to other phthalates, such as diisobutyl phthalate (DiBP) and diisononyl phthalate (DiNP), which are often used as replacements. nih.govnih.gov The LSGM concentrations of monoisobutyl phthalate (MiBP) increased by 206% from 2001–2002 to 2009–2010. nih.govescholarship.org This suggests a shift in the types of phthalates to which the population is exposed.

    Similar trends have been observed in other countries. In Sweden, a study of pregnant women between 2007 and 2010 also found that levels of older phthalates, such as DEHP, decreased, while concentrations of replacement compounds increased. kb.se These findings underscore the dynamic nature of human exposure to phthalates, which is influenced by changes in industrial use and regulation.

    Identification and Quantification of Exposure Sources and Pathways

    Humans are exposed to Di-sec-butyl phthalate and other phthalates through multiple sources and pathways, including dietary intake, inhalation of indoor air, and ingestion of dust. nih.gov

    Diet is considered a major route of exposure to many phthalates. nih.govnih.govmdpi.com These compounds can migrate from food packaging materials into the food itself. nih.govmdpi.com Phthalates have been detected in a wide range of food items, and the levels can vary significantly.

    A review of food monitoring and epidemiological data found that high concentrations of di-2-ethylhexyl phthalate (DEHP), a high-molecular-weight phthalate, were consistently observed in poultry, cooking oils, and cream-based dairy products. scispace.com Consumption of meat, poultry, fish, and dairy products has been associated with higher levels of DEHP metabolites. nih.govscispace.com For lower-molecular-weight phthalates, such as diethyl phthalate (DEP), vegetable consumption has been linked to exposure. nih.gov

    The European Food Safety Authority (EFSA) has estimated aggregated dietary exposure for several phthalates, including DBP. europa.eu For mean and high consumers in Europe, the estimated dietary exposure for a group of phthalates including DBP was 0.9–7.2 and 1.6–11.7 μg/kg of body weight per day, respectively. europa.eu

    Table 2: Food Categories Associated with Phthalate Exposure

    Inhalation of indoor air and ingestion of contaminated dust are also significant pathways of exposure to phthalates. nih.govnih.gov Phthalates are semi-volatile organic compounds and can be released from various consumer products found in homes, such as building materials, furniture, and clothing. ovid.com

    Studies have measured the concentrations of phthalates in indoor air and dust. One study in China found that the concentrations of dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were in the same order of magnitude in indoor air. researchgate.net The contribution of indoor air to DBP exposure was estimated to be 28% of the total daily intake in that study, suggesting that inhalation is a noteworthy route of exposure for this compound. researchgate.net In contrast, the contribution of indoor dust to phthalate exposure was found to be less than 1%. researchgate.net

    The presence of polyvinyl chloride (PVC) materials in homes has been associated with higher levels of phthalates in house dust and has been linked to allergic diseases in some epidemiological studies. ovid.com This highlights the importance of the indoor environment as a source of phthalate exposure.

    Dermal Absorption from Consumer Products and Environment

    The skin serves as a significant route for human exposure to low-molecular-weight phthalates, a category that includes this compound and its isomers. Dermal absorption can occur through two primary pathways: direct contact with consumer products containing the compound and uptake from the surrounding environment, particularly indoor air and dust.

    Beyond direct contact, emerging research has identified the dermal uptake of phthalates directly from indoor air as a previously underestimated exposure pathway. nih.govnih.govnih.gov Studies have experimentally confirmed that certain phthalates present in the air can be absorbed through the skin, contributing meaningfully to the total body burden. nih.govnih.govnih.gov This is particularly relevant for semi-volatile organic compounds (SVOCs) like phthalates, which are released from various products into the indoor environment.

    One study investigating the transdermal uptake of Diethyl phthalate (DEP) and DBP from the air found that this route of exposure could be comparable to or even greater than inhalation. nih.gov The research highlighted that while higher-molecular-weight phthalates have a lower tendency for dermal absorption from the air due to their lower gas-phase concentrations, low-molecular-weight phthalates like DBP are more readily absorbed through this pathway. nih.gov

    The concentration of phthalates on the skin surface, which is a prerequisite for dermal absorption, can be influenced by levels in the surrounding environment. Higher concentrations of certain phthalates in indoor and outdoor air have been linked to higher levels on the skin, as measured by skin wipes. researchgate.net This suggests a direct link between environmental contamination and the potential for dermal exposure.

    Factors such as the use of personal care products and the presence of phthalates in indoor dust can also contribute to dermal exposure. researchgate.net Phthalates are not chemically bound to the plastic materials they are added to, allowing them to be released into the environment over time. everycrsreport.com This can lead to the contamination of dust, which can then come into contact with the skin.

    Contributions from Specific Product Categories (e.g., plastics, personal care products, medical devices, pharmaceuticals)

    The widespread use of this compound and its isomers in a variety of consumer and medical products is a primary driver of human exposure. These compounds are utilized for their plasticizing and solvent properties, leading to their presence in numerous everyday items.

    Plastics:

    Phthalates are fundamental components in the manufacturing of flexible polyvinyl chloride (PVC) and other plastics. wikipedia.orgeverycrsreport.com Di-n-butyl phthalate (DBP) is a commonly used plasticizer that imparts softness and flexibility to otherwise rigid materials. atamanchemicals.com As phthalates are not covalently bonded to the polymer matrix, they can leach, migrate, or evaporate from plastic products, leading to human exposure. everycrsreport.com Consumer products made with flexible plastics that may contain DBP include:

    Shower curtains thegoodscentscompany.com

    Raincoats thegoodscentscompany.com

    Vinyl coated fabrics thegoodscentscompany.com

    Adhesives atamanchemicals.comthegoodscentscompany.com

    Printing inks atamanchemicals.comthegoodscentscompany.com

    The migration of phthalates from plastic packaging into food is also a recognized source of exposure. wikipedia.org

    Personal Care Products:

    The cosmetic industry has historically used phthalates in a range of products. fda.gov DBP has been utilized in nail polishes as a plasticizer to prevent brittleness and as a solvent for dyes. atamanchemicals.comdavidsuzuki.org Other personal care products that may contain low-molecular-weight phthalates include:

    Fragrances (as a solvent and fixative) fda.gov

    Hair sprays fda.gov

    Aftershave lotions fda.gov

    Cleansers fda.gov

    Shampoos fda.gov

    A survey of cosmetic and personal care products on the Canadian market detected Di-n-butyl phthalate (DnBP) and Diisobutyl phthalate (DiBP), among other phthalates. nih.gov DnBP was predominantly found in nail polish, with some presence in hair sprays, hair mousses, skin cleansers, and baby shampoos. nih.gov Dermal absorption from these products is a direct pathway of exposure. davidsuzuki.org

    Medical Devices:

    Phthalates are used as plasticizers in medical devices made from PVC to ensure flexibility and durability. namsa.com This includes a wide array of products such as:

    Intravenous (IV) bags and tubing europa.eusgs.com

    Blood bags namsa.com

    Catheters namsa.com

    Dialysis equipment namsa.com

    The use of these devices can lead to significantly higher exposure to phthalates compared to the general population, particularly for patients undergoing intensive medical procedures. europa.eu Premature neonates in intensive care units are a group of special concern due to their high exposure relative to their body weight. europa.eu Leaching of phthalates from these devices into administered fluids or directly into the bloodstream is the primary route of exposure in a medical setting.

    Pharmaceuticals:

    Phthalates, including DBP, have been used as excipients in some pharmaceutical formulations. fda.gov Their primary role is as a plasticizer in the enteric coatings of tablets and capsules to control the release of the active drug ingredient. fda.gov This application is designed to prevent the drug from being released in the acidic environment of the stomach, allowing it to be absorbed in the intestine. fda.gov The U.S. Food and Drug Administration (FDA) has noted that DBP has been used in both prescription and non-prescription drug products. fda.gov Examples of medications that have contained DBP as an excipient include certain formulations of mesalamine and diltiazem. drugs.com Oral ingestion of these medications can be a direct source of phthalate exposure. fda.gov

    Methodological Considerations in Exposure Assessment Epidemiology

    The epidemiological study of phthalates, including this compound and its isomers, presents several methodological challenges that researchers must consider to ensure the accuracy and validity of their findings. These challenges primarily revolve around the assessment of exposure due to the unique properties of these compounds.

    One of the main difficulties in assessing phthalate exposure is their short biological half-life. nih.gov Phthalates are rapidly metabolized and excreted from the body, typically within hours to a day. nih.gov This means that a single biological measurement, such as a spot urine sample, only reflects very recent exposure. nih.gov This temporal variability can be a significant source of exposure misclassification in epidemiological studies, particularly those investigating health outcomes that may result from chronic or long-term exposure. nih.gov

    To address this limitation, researchers often collect multiple urine samples from study participants over time to better estimate long-term average exposure. nih.gov The intraclass correlation coefficient (ICC) is a statistical measure used to assess the temporal reliability of a biomarker. Studies have shown that the ICCs for metabolites of shorter-chain phthalates, like DBP and DiBP, are generally in the weak to moderate range, suggesting that a single measurement may not be a reliable indicator of long-term exposure. nih.gov

    The measurement of phthalate metabolites in urine is the most common and preferred method for assessing exposure in epidemiological studies. nih.gov This approach has several advantages over measuring the parent compounds, including higher concentrations and detection rates. nih.gov Urinary biomarkers provide an integrated measure of exposure from all routes, including ingestion, inhalation, and dermal absorption. nih.gov However, this can also be a limitation, as it is difficult to distinguish the specific source or pathway of exposure from a urinary metabolite measurement alone. nih.gov

    Another important consideration is the potential for contamination of laboratory equipment and solvents with phthalates, which can lead to an overestimation of exposure levels in environmental and biological samples. nih.gov Strict quality control and quality assurance protocols are essential to minimize this risk.

    Finally, the increasing use of replacement chemicals for regulated phthalates, such as the use of DiBP as a substitute for DBP, needs to be considered in epidemiological studies. nih.gov This can lead to changing exposure patterns over time and may require the analysis of a broader range of phthalate metabolites to accurately capture the total exposure to these compounds.

    Toxicological Research on Di Sec Butyl Phthalate and Its Metabolites

    Endocrine Disrupting Mechanisms and Outcomes

    Di-sec-butyl phthalate (B1215562), and more extensively studied isomers like di-n-butyl phthalate (DBP), are recognized as endocrine-disrupting chemicals (EDCs) that interfere with the body's hormonal systems. nih.gov These compounds can alter the function of hormone-dependent structures within the reproductive system. nih.gov Research indicates that the primary metabolite of DBP, mono-n-butyl phthalate (MBP), is also biologically active and contributes to these endocrine-disrupting effects. cpsc.govnih.gov

    Exposure to dibutyl phthalate and its metabolites has been shown to significantly impair steroid hormone biosynthesis. nih.gov Mechanistic studies in human cell lines reveal that both DBP and its metabolite MBP can decrease the production of several key steroid hormones, including testosterone (B1683101), androstenedione, progesterone (B1679170), and corticosterone. nih.gov The inhibition of testosterone production by the fetal testis is a primary mechanism of its endocrine-disrupting action. oup.comoup.com

    The disruption of steroidogenesis occurs through multiple modes of action:

    Downregulation of Steroidogenic Enzymes : DBP can induce a dose-dependent decrease in the protein levels of key enzymes essential for hormone synthesis, such as CYP11A1 and HSD3β2. nih.gov Its metabolite, MBP, has been shown to significantly decrease levels of CYP17A1. nih.gov Fetal exposure to DBP also reduces the messenger RNA (mRNA) levels of several steroidogenic genes, including Cyp11a1, Cyp17a1, Scarb1, and Star. oup.com

    Impaired Cholesterol Transport : Research using testis explants has demonstrated that DBP treatment can diminish the transport of cholesterol across the mitochondrial membrane, a critical initial step in the steroidogenesis pathway. oup.com

    Induction of Oxidative Stress : DBP exposure has been found to induce oxidative stress, as indicated by increased levels of the protein oxidation marker nitrotyrosine in testicular cells. nih.govnih.gov This cellular stress can interfere with normal steroidogenic processes.

    Interestingly, the effects of DBP and MBP can differ. For instance, in some studies, DBP increased cortisol concentration, while MBP led to a decrease. nih.gov

    Hormone/EnzymeEffect of DBP/MBP ExposureResearch Finding
    Testosterone DecreaseBoth DBP and MBP significantly decreased testosterone levels in human adrenocortical cells. nih.gov Testicular testosterone was also significantly decreased in mice exposed to DBP. nih.gov
    Androstenedione DecreaseLevels were significantly decreased in cell cultures exposed to DBP and MBP. nih.gov
    Progesterone DecreaseProduction was reduced in human cells following exposure to DBP and MBP. nih.gov
    CYP11A1 DecreaseDBP induced a dose-dependent decrease in the levels of this steroidogenic protein. nih.gov
    HSD3β2 DecreaseDBP exposure led to reduced levels of this enzyme. nih.gov
    CYP17A1 DecreaseMBP, a metabolite, significantly decreased the levels of this enzyme. nih.gov

    Dibutyl phthalate is widely recognized for its anti-androgenic properties, primarily by reducing testosterone levels rather than by directly blocking the androgen receptor. nih.govoup.comnih.gov Fetal exposure in animal models leads to a reduction in testosterone production, which can interfere with the normal development of male reproductive organs. frontiersin.org This interference can result in a collection of developmental issues known as "phthalate syndrome," which includes malformations of the epididymis, vas deferens, and prostate. mdpi.com

    While DBP does not demonstrate an affinity for the androgen receptor (AR), it can still influence androgen signaling pathways. oup.com Studies on human prostate cells have shown that DBP can alter the protein expression of both estrogen receptor α (ERα) and the androgen receptor. mdpi.com Although DBP alone did not appear to affect AR localization to the nucleus, when used in combination with testosterone, it resulted in continuous and persistent activation of the receptor. mdpi.com Phthalates can also compete with steroid hormones for binding to sex hormone-binding globulin (SHBG), which can alter the bioavailability of hormones like testosterone and disrupt the hormonal axis. plos.orgmdpi.com

    Reproductive System Toxicity

    The anti-androgenic and endocrine-disrupting activities of dibutyl phthalate translate into significant toxicity for the male reproductive system. nih.govmdpi.com The primary targets within the testis are the somatic cells—Leydig and Sertoli cells—which are crucial for testosterone production and sperm development. nih.govmdpi.com

    Both Leydig cells, which produce testosterone, and Sertoli cells, which support sperm development, are vulnerable to the effects of DBP. nih.govmdpi.com Exposure to DBP has been shown to cause the apoptosis (programmed cell death) of both Leydig and Sertoli cells. nih.govmdpi.com

    Effects on Leydig Cells:

    Inhibited Steroidogenesis : DBP exposure is associated with reduced activity of lipid metabolism pathways and cholesterologenesis in Leydig cells, contributing to reduced testosterone synthesis. oup.com

    Altered Gene Expression : Studies have shown that DBP can significantly reduce the expression of SREBP2, a key regulator of cholesterol metabolism, in fetal Leydig cells. oup.com

    Histopathological Changes : In animal studies, exposure to DBP and similar phthalates like Diisobutyl phthalate (DiBP) resulted in Leydig cell hyperplasia (abnormal increase in cell number). dtu.dk

    Effects on Sertoli Cells:

    Altered Protein Expression : DBP exposure can increase the levels of Sertoli cell markers such as vimentin (B1176767) and SOX9, indicating cellular changes. nih.gov

    Functional Disruption : In prepubertal rats, DBP metabolites have been shown to induce morphological changes in Sertoli cells and decrease their secretion of Androgen Binding Protein. frontiersin.org

    Histopathological Changes : Sertoli cell vacuolization is a common finding in the testes of animals exposed to DBP and DiBP. dtu.dk

    Cell TypeKey FunctionDocumented Effects of Dibutyl Phthalate Exposure
    Leydig Cells Testosterone ProductionReduced testosterone synthesis, apoptosis, cellular hyperplasia, and altered gene expression (e.g., SREBP2). nih.govoup.comdtu.dk
    Sertoli Cells Spermatogenesis SupportApoptosis, morphological changes, vacuolization, and altered expression of key cellular markers (e.g., vimentin, SOX9). nih.govnih.govdtu.dkfrontiersin.org

    The disruption of Leydig and Sertoli cell function by dibutyl phthalate ultimately impairs spermatogenesis and degrades sperm quality. nih.gov High-dose exposure in animal models has resulted in severe atrophy of the seminiferous tubules (the site of sperm production) and a complete loss of spermatogenesis. nih.gov

    A meta-analysis of animal studies concluded that DBP exposure is negatively correlated with key sperm parameters. frontiersin.org Specific adverse effects include:

    Reduced Sperm Count : Exposure to DBP has been shown to decrease the total number of mature sperm in the epididymis. frontiersin.orgnih.gov

    Impaired Sperm Motility : A significant negative association has been found between DBP exposure and sperm motility. frontiersin.org

    Increased Morphological Defects : Studies have observed a significant increase in the percentage of sperm with abnormal morphology following DBP exposure. frontiersin.orgnih.gov

    Sperm ParameterEffect of Dibutyl Phthalate Exposure
    Sperm Count Negative Correlation / Decrease frontiersin.orgnih.gov
    Sperm Motility Negative Correlation / Decrease frontiersin.org
    Sperm Morphology Increase in Abnormalities frontiersin.orgnih.gov
    Spermatogenesis Disruption and Atrophy of Seminiferous Tubules nih.gov

    Male Reproductive System Impairments

    Developmental Reproductive Anomalies (e.g., "Phthalate Syndrome")

    Exposure to certain phthalates, including Di-n-butyl phthalate (DBP), during critical windows of fetal development has been linked to a collection of reproductive tract malformations in male offspring, often referred to as "phthalate syndrome". ceon.rsoup.com This syndrome is characterized by abnormalities such as hypospadias (an abnormal opening of the urethra), cryptorchidism (undescended testes), and a reduced anogenital distance. nih.gov

    Research in animal models, particularly rats, has been crucial in elucidating the mechanisms behind these anomalies. In utero exposure to DBP has been shown to rapidly inhibit the production of testosterone and insulin-like factor 3 (INSL3) by fetal Leydig cells in the testes. oup.com This anti-androgenic activity during the late gestational period is a key factor in the disruption of normal male reproductive development. ceon.rs Studies have also observed the increased occurrence of multinucleated gonocytes in the fetal testis following DBP exposure. nih.gov The disruption of androgen-regulated development can lead to impaired differentiation of seminiferous tubules and accessory sex organs. ceon.rs

    Bioinformatic analysis of fetal testis gene expression has revealed that DBP exposure is associated with the inhibition of pathways related to lipid metabolism, particularly those regulated by sterol regulatory element-binding protein (SREBP2), which is crucial for cholesterol synthesis in Leydig cells. oup.com This disruption of cholesterol metabolism is closely linked to the observed reduction in testosterone production. oup.com A meta-analysis of rodent studies confirmed that DBP exposure is negatively correlated with the weight of reproductive organs, including the testes, seminal vesicles, and prostate. nih.gov

    Female Reproductive System Implications (General phthalate discussion with DBP as a key example)

    The effects of phthalates on the female reproductive system are also a significant area of research, with DBP serving as a key example of a compound with disruptive potential. oup.com Phthalates are known endocrine disruptors that can interfere with hormonal balance and affect the function of hormone-dependent structures within the female reproductive system. nih.gov Studies in female mice have shown that DBP exposure can lead to a significant decrease in uterine weight and, at higher doses, ovarian weight. ijpsr.com This is further reflected in lower gonadosomatic and uterosomatic indices. ijpsr.com

    DBP has been found to disrupt follicular reproductive cycles by interfering with hormone signaling in the ovary. arizona.edu Specifically, it can alter the insulin-like growth factor (IGF) signaling pathway, which is essential for proper follicle growth and egg development, potentially leading to reduced fertility and decreased egg number and quality. arizona.edu Histological observations in DBP-treated mice revealed fewer healthy and growing follicles. ijpsr.com

    Hormonally, DBP exposure can lead to significantly lower serum estradiol (B170435) levels while progesterone levels may remain normal. ijpsr.com However, other studies have reported that DBP can elevate serum estradiol and progesterone levels, which could compromise egg quality. nih.gov In cultured rat granulosa cells, DBP was found to inhibit the follicle-stimulating hormone (FSH)-induced expression of estradiol, progesterone, and aromatase. oup.com It also suppressed the expression of KIT ligand (KITLG), a critical cytokine for oocyte growth and maturation. oup.com Furthermore, DBP treatment resulted in altered estrous cyclicity in mice. ijpsr.com

    Table 1: Effects of Di-n-butyl Phthalate (DBP) on the Female Reproductive System in Mice This table is based on data from a study on adult female mice treated for 10 days.

    Parameter Low Dose Effect High Dose Effect Source
    Organ Weight
    Uterine Weight Decreased Significantly Decreased Significantly ijpsr.com
    Ovarian Weight No Significant Change Decreased Significantly ijpsr.com
    Hormone Levels
    Serum Estradiol Decreased Significantly Decreased Significantly ijpsr.com
    Serum Progesterone Normal Normal ijpsr.com
    Ovarian/Uterine Changes
    Healthy Follicles Reduced Number Reduced Number ijpsr.com
    Estrous Cyclicity Altered Altered ijpsr.com
    Antioxidant Enzymes
    SOD, CAT, GPx (Ovary) Decreased Significantly Decreased Significantly ijpsr.com
    SOD, CAT, GPx (Uterus) Decreased Significantly Decreased Significantly ijpsr.com

    Immunomodulatory Effects and Immunotoxicity

    DBP has been shown to exert immunotoxic effects, particularly on macrophages, which are key components of the immune response. nih.gov In vitro studies using murine peritoneal macrophages demonstrated that while high doses of DBP were cytotoxic, moderate doses led to significant functional impairments. nih.gov

    Specifically, treatment with DBP resulted in decreased expression of surface molecules such as CD36, CD80, and MHC-II. nih.gov This was accompanied by a significantly reduced phagocytic capacity for both apoptotic cells and Escherichia coli. nih.gov Furthermore, DBP treatment led to a decrease in cytokine production and impaired the antigen-presenting capacity of macrophages. nih.gov The reduced immunogenicity and antigen presentation were confirmed through mixed lymphocyte reaction assays and delayed-type hypersensitivity assays. nih.gov Research also indicates that DBP can suppress the immune system by reducing the functionality of human blood lymphocytes, affecting their viability and cytokine secretion. nih.gov

    Hepatic and Metabolic Dysregulation

    The liver is a primary site for the biotransformation and detoxification of phthalates, and exposure to DBP has been linked to hepatotoxicity and metabolic disturbances. mdpi.comscilifelab.se Studies in rats have shown that DBP exposure can induce liver lipid metabolism disorders. researchgate.netnih.gov DBP was found to activate the PPARα signaling pathway and affect the expression of proteins involved in lipid biosynthesis, such as SREBP, FAS, and GPAT, leading to hyperlipidemia and abnormal liver function. researchgate.netnih.gov

    Transcriptome analysis of liver tissue from mice exposed to DBP revealed persistent effects on gene expression, with significant alterations in energy and lipid metabolism pathways. scilifelab.se These molecular changes were corroborated by tissue analysis showing that DBP induced disorganization, lipid accumulation, and increased levels of TNF-α, ATP, and glucokinase in the liver. scilifelab.se Such findings suggest a potential role for DBP in the development of non-alcoholic fatty liver disease. scilifelab.se Phthalate exposure, in general, has been associated with the progression of non-alcoholic fibrosis and necrosis in the liver of rats. mdpi.com

    Induction of Oxidative Stress and Associated Cellular Damage

    A significant mechanism underlying the toxicity of DBP is the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. mdpi.com Phthalates are known to generate ROS, which can lead to cellular damage. belmagumusel.com

    In studies on fish, exposure to DBP was shown to induce oxidative stress in brain tissue, evidenced by altered activities of antioxidant enzymes like superoxide (B77818) dismutase, catalase, glutathione (B108866) reductase, and glutathione peroxidase. nih.gov This was accompanied by a reduction in total antioxidant capacity and an increase in hydrogen peroxide and lipid peroxidation levels. nih.gov Similar effects on antioxidant enzymes (superoxide dismutase, catalase, and glutathione peroxidase) were observed in the ovary and uterus of female mice treated with DBP. ijpsr.com In male rats, DBP treatment decreased serum total antioxidant capacity and the activities of testicular antioxidant enzymes. nih.gov This DBP-induced oxidative stress is considered a potential mechanism for its testicular toxicity. nih.gov In human lymphocytes, DBP has been shown to cause mitochondrial and lysosomal damage induced by glutathione depletion and oxidative stress. nih.gov

    Developmental Toxicity Beyond Reproductive System

    Beyond its well-documented effects on the reproductive system, DBP exposure during development can lead to toxicity in other systems. Studies have linked DBP to neurotoxic effects, with research suggesting a correlation between the oxidative stress it induces and neurotoxicity. nih.govresearchgate.net Exposure to DBP in fish resulted in altered levels of neurotransmitters, including acetylcholine, dopamine, adrenaline, noradrenaline, and serotonin, indicating a disruption of the neurotransmitter system. nih.gov

    In rats, prenatal exposure to DBP has been associated with anorectal malformations in male offspring, including anal atresia. nih.gov Gestational exposure studies in rats have also shown a dose-related decrease in fetal weight. researchgate.net At higher doses, an increased incidence of visceral and skeletal malformations, such as fused sternebrae and retarded ossification of vertebrae, has been observed. researchgate.net Studies on zebrafish have demonstrated that DBP can induce cell death, including apoptosis and autophagy, in primary brain cells, suggesting a potential for degrading brain cells and altering biochemical processes in the nervous system. nsf.govresearchgate.net

    Investigation of Genotoxicity and Carcinogenicity

    The genotoxicity of DBP, or its potential to damage DNA, has been investigated in various studies with some conflicting results. Several studies suggest that phthalates can cause genotoxicity by generating ROS. belmagumusel.comnih.gov Using the Comet assay, a method for detecting DNA damage, studies have shown that DBP can produce significant DNA damage in human mucosal cells of the upper aerodigestive tract and in peripheral lymphocytes. belmagumusel.com Another study demonstrated a link between oxidative stress and genetic instability in the neuronal tissue of rats exposed to DBP over generations. researchgate.net

    However, a comprehensive review by the Australian Industrial Chemicals Introduction Scheme concluded that, based on a weight-of-evidence approach from a variety of in vitro and in vivo studies, DBP is considered to be non-genotoxic in both somatic and germ cells. industrialchemicals.gov.au

    Regarding its carcinogenicity, there is limited data available. The U.S. Environmental Protection Agency (EPA) has classified DBP as a 'Group D' carcinogen, which means it is not classifiable as to human carcinogenicity due to a lack of definitive data. ceon.rs

    Table 2: Summary of Genotoxicity Findings for Di-n-butyl Phthalate (DBP)

    Study Type Cell/Tissue Type Finding Conclusion Source
    In vitro (Comet Assay) Human Mucosal Cells & Lymphocytes Induced DNA strand breaks Genotoxic effect observed belmagumusel.com
    In vivo (Generational Study) Rat Neuronal Tissue Increased DNA damage linked to oxidative stress DBP caused genetic instability researchgate.net
    In vitro Human Breast Cancer Cells Contributed to high proliferation Potential xenoestrogenic impact belmagumusel.com
    Weight-of-Evidence Review Various in vitro and in vivo Overall evidence does not support genotoxicity Considered non-genotoxic industrialchemicals.gov.au

    In Vitro and In Vivo Toxicological Model Systems

    Extensive literature searches for toxicological data specific to Di-sec-butyl phthalate (DSBP) within various model systems have revealed a significant lack of dedicated research on this particular compound. While numerous studies are available for its isomers, such as Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP), information focusing solely on the toxicological effects of this compound is not available in the current scientific literature. The following sections detail the absence of research findings for DSBP within the specified toxicological models.

    Rodent Models for Developmental and Adult Exposure Studies

    There is a notable absence of published toxicological studies investigating the effects of this compound exposure in rodent models. Searches for research on developmental or adult exposure to this specific phthalate isomer did not yield any studies detailing its effects on reproductive, developmental, or other systemic endpoints in rat or mouse models. Consequently, no data on parameters such as reproductive organ weights, sperm quality, hormonal alterations, or teratogenic effects specific to this compound can be provided.

    Table 1: Summary of In Vivo Rodent Studies on this compound

    No data available from published studies.

    Three-Dimensional (3D) Cell Culture Models for Mechanistic Elucidation

    The application of three-dimensional (3D) cell culture models for elucidating the mechanistic toxicology of this compound has not been documented in the scientific literature. While 3D models, such as organoids and spheroids, are increasingly used to investigate the mechanisms of toxicity for other phthalates, no studies were found that employed these advanced in vitro systems to explore the cellular or molecular effects of this compound. Therefore, there are no research findings to report on its mechanistic pathways as studied through 3D cell cultures.

    Table 2: Application of 3D Cell Culture Models in this compound Research

    No data available from published studies.

    Human Cell Line Applications in Mechanistic Toxicology

    Table 3: Mechanistic Studies of this compound Using Human Cell Lines

    No data available from published studies.

    Ecotoxicological Impacts of Di Sec Butyl Phthalate in Environmental Systems

    Effects on Aquatic Biota

    The presence of Di-sec-butyl phthalate (B1215562) in aquatic environments poses a significant threat to a range of organisms, from fish to invertebrates and algae. Its impact is observed in developmental abnormalities, reproductive issues, and the disruption of primary productivity.

    Zebrafish (Danio rerio) embryos are a common model for studying the developmental toxicity of chemical compounds. Exposure to Di-sec-butyl phthalate has been shown to induce a range of adverse effects. At high concentrations, DSBP has proven to be lethal to zebrafish embryos hope.edu. Sublethal exposures are associated with a variety of developmental defects, including yolk-sac edema, spinal curvature, tail deformities, and cardiac defects researchgate.net.

    Research has demonstrated that exposure to environmentally relevant concentrations of Di-butyl phthalate (DBP), an isomer of DSBP, can lead to significant developmental issues. For instance, exposure to 2.5 µM DBP resulted in defects in eye development in zebrafish at 96 hours post-fertilization, characterized by a decrease in the size of the lens and retina nih.gov. Furthermore, DBP exposure can inhibit the hatching of embryos and lead to severe teratogenic effects, with delayed yolk sac absorption and pericardial edema being common phenotypes nih.gov. Chronic exposure to low concentrations of DBP (43.8 μg/L) has been shown to impair the reproductive function of adult zebrafish, reducing egg production and altering gonadal histology researchgate.net.

    Table 1: Effects of this compound on Zebrafish Embryos

    EndpointObserved EffectReference ConcentrationSource
    MortalityLethal at high concentrationsNot specified hope.edu
    Developmental DefectsYolk-sac edema, spinal curvature, tail deformity, cardiac defectsSublethal levels hope.eduresearchgate.net
    Eye DevelopmentDecreased size of lens and retina2.5 µM nih.gov
    Hatching RateSignificantly lower than control1-3 mg/L nih.gov
    Reproductive Function (Chronic Exposure)Reduced egg production, altered gonadal histology43.8 µg/L researchgate.net

    Daphnia magna, a small planktonic crustacean, is a crucial component of freshwater ecosystems and a key indicator species in ecotoxicology. Studies on the effects of DBP reveal that the timing of exposure is a critical factor determining the severity of the impact peercommunityin.orgresearchgate.net. While adult exposure may not show significant responses, exposure from the embryonic stage can lead to disturbances in survival, growth, and reproduction at concentrations in the µg/L range peercommunityin.orgresearchgate.net.

    Chronic exposure to DBP has been found to reduce the lifespan of Daphnia magna nih.gov. Although it may not alter fecundity, it can lead to a reduction in body length after 14 days of exposure nih.gov. The toxic effects of DBP on Daphnia magna are concentration-dependent, with an IC50 (the concentration that immobilizes 50% of the population) value of 14.86 mg/L having been reported jpmsonline.com.

    **Table 2: Ecotoxicological Effects of this compound on *Daphnia magna***

    ParameterEffectKey FindingsSource
    Survival, Growth, ReproductionAdverse effectsEffects observed at µg/L range when exposed from embryonic stage. peercommunityin.orgresearchgate.net peercommunityin.orgresearchgate.net
    LifespanReductionSignificantly reduced at concentrations of 1 and 10 µM. nih.gov nih.gov
    Body LengthReductionObserved after 14 days of chronic exposure. nih.gov nih.gov
    Immobilization (IC50)ImmobilizationIC50 value of 14.86 mg/L. jpmsonline.com jpmsonline.com

    Algae form the base of most aquatic food webs, and any toxicant that affects their growth and photosynthetic capacity can have cascading effects on the entire ecosystem. This compound has been shown to inhibit the growth and photosynthesis of green algae at concentrations higher than 10-5M researchgate.net.

    For the green alga Chlorella emersonii, DBP inhibits growth and photosynthesis, with an IC50 value for CO2-dependent oxygen evolution of 3 x 10-4M researchgate.net. Similarly, for Chlorella vulgaris, the 24-hour EC50 (the concentration that causes a 50% effect on growth) of DBP was found to be 4.95 mg L−1, leading to a decrease in chlorophyll (B73375) a content mdpi.com. Studies on other freshwater algae like Scenedesmus obliquus and Chlorella pyrenoidosa have reported 96-hour EC50 values of 15.3 and 3.14 mg L−1, respectively mdpi.com. The effect of DBP on photosynthesis has been localized to reactions within photosystem II researchgate.net.

    Table 3: Inhibitory Effects of this compound on Algal Species

    Algal SpeciesEndpointValueSource
    Chlorella emersoniiIC50 (CO2-dependent O2 evolution)3 x 10-4M researchgate.net
    Chlorella vulgaris24h-EC50 (Growth)4.95 mg L−1 mdpi.com
    Scenedesmus obliquus96h-EC50 (Growth)15.3 mg L−1 mdpi.com
    Chlorella pyrenoidosa96h-EC50 (Growth)3.14 mg L−1 mdpi.com

    Effects on Terrestrial Organisms and Soil Ecosystem Function

    The contamination of soil with this compound can disrupt the delicate balance of the soil ecosystem, affecting microbial communities and plant life.

    Soil microorganisms are vital for nutrient cycling and organic matter decomposition. The presence of DBP in soil can alter the structure and function of these microbial communities. DBP has been shown to have an inhibitory effect on the activity, diversity, and heterogeneity of microorganisms in soil nih.gov.

    The impact on soil enzymes, which are crucial for biochemical processes, is complex. For example, increasing DBP dosage has been found to decrease the activity of protease, polyphenol oxidase, and β-glucosidase, while increasing the activities of dehydrogenase, urease, and acid phosphatase nih.gov. Furthermore, DBP can alter the carbon source utilization patterns of soil microorganisms, leading to an increased use of amines and carboxylic acids and a decreased use of carbohydrates and amino acids nih.gov. In salinized soils, DBP exposure has been observed to significantly decrease the abundance of soil microorganisms bohrium.com.

    This compound can be taken up by plants from the soil, leading to a variety of phytotoxic effects. In barley (Hordeum vulgare), exposure to DBP has been recorded to cause a decline in all morphological indices, including dry weight, net primary productivity, and seed number per spike peerj.com. At lower concentrations, some phthalates may exhibit hormone-like properties, but at higher concentrations, they generally reduce plant growth researchgate.net.

    DBP stress can also induce oxidative damage in plants. In cucumber seedlings (Cucumis sativus), DBP stress significantly affected enzyme activities and lipid peroxidation, causing damage to root cells nih.gov. For soybean seeds, DBP at concentrations below 1 mg/L stimulated germination and antioxidant enzyme activity, while concentrations above 1 mg/L were inhibitory bio-conferences.org. The exposure of barley plants to DBP led to significant alterations in the activities of antioxidative enzymes peerj.com.

    Consequences of Bioaccumulation and Biomagnification in Ecosystems

    This compound, a member of the broader Di-butyl phthalate (DBP) chemical family, is recognized for its potential to enter and persist in various environmental compartments. Its lipophilic nature suggests a tendency to bioaccumulate in the fatty tissues of living organisms. However, the extent of this accumulation and its subsequent biomagnification through the food web is often moderated by the metabolic capabilities of the organisms exposed. While DBP is expected to bioaccumulate based on its physicochemical properties, it is also readily metabolized, which can lead to lower-than-expected bioconcentration factors in some species. inchem.org The accumulation of DBP in an organism is significantly influenced by the organism's capacity for biotransformation, a process that generally becomes more efficient at higher trophic levels. nih.gov

    The consequences of DBP's presence in ecosystems are varied, affecting organisms from the base of the food web to higher-order consumers. These impacts range from physiological disruption at the cellular level to broader effects on development, reproduction, and survival, thereby influencing the health and structure of entire ecosystems.

    Impacts on Aquatic Life

    Aquatic environments are primary sinks for DBP, leading to significant exposure for a wide range of organisms. Ecotoxicity studies have demonstrated adverse effects across various aquatic species, including algae, invertebrates, and fish, even at the low microgram-per-liter concentrations found in the environment. frontiersin.orgnih.gov

    Algae: As primary producers, algae are foundational to aquatic food webs. DBP exposure can inhibit the growth and photosynthetic processes of several algal species. researchgate.net In the freshwater microalga Scenedesmus sp., DBP exposure resulted in reduced growth within the first 48 hours and a decrease in photosynthetic pigment concentration. nih.gov Similarly, studies on Chlorella vulgaris showed that DBP can inhibit growth, decrease chlorophyll-a content, and alter protein expression, indicating significant physiological stress. mdpi.com

    Invertebrates: Aquatic invertebrates, including crustaceans and insects, can accumulate DBP from their environment. The mean bioconcentration factor (BCF) for crustaceans has been reported at 662 and for insects at 624. nih.gov Phthalates have been shown to affect reproduction and development in crustaceans, which are particularly sensitive to these compounds. nih.gov

    Fish: Fish can accumulate DBP from the water and through their diet, with concentrations reported in various fish species. nih.gov The consequences of this bioaccumulation are significant and include endocrine disruption, and developmental and reproductive toxicity. frontiersin.org

    Endocrine Disruption: DBP is known to have antiandrogenic effects in fish. In studies on the three-spined stickleback (Gasterosteus aculeatus), exposure to DBP at concentrations of 35 µg/L led to significantly lower concentrations of spiggin (a protein indicative of androgenic activity) and higher plasma testosterone (B1683101) levels, suggesting a disruption of the endocrine system. nih.gov

    Developmental Toxicity: Environmentally relevant concentrations of DBP have been shown to cause developmental defects in fish embryos. In zebrafish (Danio rerio), exposure to DBP induced various abnormalities, including spinal curvature, pericardial edema, and defects in eye development, such as a decrease in the size of the lens and retina. researchgate.net

    Impacts on Terrestrial Life

    DBP also affects terrestrial ecosystems through soil and atmospheric deposition.

    Plants: Plants can absorb DBP from contaminated soil and water, primarily accumulating it in their roots. researchgate.netresearchgate.net Studies on six varieties of leafy vegetables showed that DBP is easily concentrated in the roots but is not readily translocated to the shoots. researchgate.net In wheat (Triticum aestivum L), DBP stress has been shown to decrease photosynthesis, reduce the content of key photosynthetic enzymes like RuBisCO, and ultimately lower the biomass of roots, stems, and leaves. nih.gov

    Soil Organisms: Soil-dwelling organisms are also at risk. Studies on the earthworm Eisenia fetida showed relatively low accumulation factors for DBP. nih.gov However, DBP and its primary metabolite, monobutyl phthalate (MBP), have been found to reduce the viability of cocoons, thereby decreasing the number of juvenile earthworms, indicating a negative impact on reproduction. researchgate.net

    Trophic Transfer and Limited Biomagnification

    Biomagnification is the process where the concentration of a toxin increases at successively higher levels in a food chain. While DBP bioaccumulates in individual organisms, its potential for biomagnification appears limited. inchem.org This is largely because organisms at higher trophic levels, such as fish, possess more advanced metabolic systems capable of breaking down the compound, which prevents its concentration from increasing up the food web. nih.gov Therefore, unlike persistent organic pollutants (POPs), DBP does not show a significant relationship between its concentration and an organism's trophic position. sfu.ca

    Data Tables

    Table 1: Bioaccumulation and Bioconcentration of Di-butyl Phthalate in Various Organisms

    Organism TypeSpeciesBioconcentration/Bioaccumulation Factor (BCF/BAF)Source(s)
    AlgaeMultiple speciesMean BCF: 3,399 nih.gov
    CrustaceansMultiple speciesMean BCF: 662 nih.gov
    InsectsMultiple speciesMean BCF: 624 nih.gov
    FishMultiple speciesMean BCF: 167 nih.gov
    WormEisenia fetidaAccumulation Factor: 0.073–0.244 nih.gov
    PlantsCorn (Zea mays)BCF (plant to soil): <0.002 nih.gov

    Table 2: Ecotoxicological Effects of Di-butyl Phthalate (DBP) Exposure

    OrganismSpeciesEffectExposure ConcentrationSource(s)
    MicroalgaScenedesmus sp.Growth inhibition (first 48h)EC50: 41.88 µg/L nih.gov
    MicroalgaChlorella vulgarisGrowth inhibition, decreased chlorophyll a24h-EC50: 4.95 mg/L mdpi.com
    FishZebrafish (Danio rerio)Defects in embryonic eye development2.5 µM researchgate.net
    FishThree-spined stickleback (Gasterosteus aculeatus)Reduced spiggin concentrations (antiandrogenic effect)35 µg/L nih.gov
    WheatTriticum aestivum LDecreased photosynthesis and biomass10-40 mg/kg soil nih.gov
    EarthwormEisenia andreiReduced cocoon viability0.1 mg/kg soil researchgate.net

    Environmental Remediation Strategies for Di Sec Butyl Phthalate Contamination

    Bioremediation Approaches

    Bioremediation of Di-sec-butyl phthalate (B1215562) primarily involves harnessing the metabolic capabilities of various microorganisms to degrade the compound. This can be achieved through several approaches that focus on the use of bacteria and fungi.

    Microbial Degradation Technologies (e.g., bacterial and fungal consortia)

    Microbial degradation is a key process in the natural attenuation of Di-sec-butyl phthalate in the environment. This process can be enhanced and applied in engineered systems for the treatment of contaminated sites. Both bacteria and fungi have been shown to be effective in degrading phthalate esters.

    A crucial first step in developing microbial degradation technologies is the isolation and characterization of microorganisms with the ability to break down the target contaminant. While specific studies on this compound are limited, research on the closely related Di-n-butyl phthalate (DBP) provides significant insights. Numerous bacterial strains capable of degrading DBP have been isolated from various environments, including activated sludge, river sludge, and contaminated soil mdpi.complos.org. These are often identified through enrichment culture techniques, where the contaminant is provided as the sole source of carbon and energy.

    Isolated strains are then characterized based on their morphology, biochemical properties, and 16S rRNA gene sequencing. Genera that have demonstrated the ability to degrade DBP and are likely candidates for this compound degradation include Acinetobacter, Bacillus, Pseudomonas, Rhodococcus, and Sphingomonas mdpi.complos.orggnest.org. For instance, a strain identified as Acinetobacter baumannii DP-2, isolated from activated sludge, has been shown to effectively utilize DBP as its sole carbon source mdpi.com. Similarly, a stable bacterial consortium, LV-1, enriched from river sludge, also demonstrated high DBP degradation capabilities plos.org. Fungal species, such as those from the genus Fusarium, have also been identified as potent degraders of DBP oup.com. The isolation of such potent strains is a promising avenue for the bioremediation of sites contaminated with this compound.

    Table 1: Examples of Microorganisms with Potential for this compound Degradation (Based on DBP Degradation Studies)

    MicroorganismSource of IsolationReference
    Acinetobacter baumannii DP-2Activated Sludge mdpi.com
    Bacterial Consortium LV-1River Sludge plos.org
    Acinetobacter sp. 33FMunicipal Solid Waste Leachate gnest.org
    Fusarium speciesVarious oup.com
    Priestia megaterium P-7Agricultural Soil frontiersin.org

    Understanding the metabolic pathways and the enzymes involved in the degradation of this compound is essential for optimizing bioremediation processes. While the specific pathway for this compound is not extensively detailed in the literature, it is expected to follow a similar pattern to that of other phthalate esters, particularly DBP. The degradation of phthalates is generally initiated by the hydrolysis of the ester bonds nih.govresearchgate.net.

    This initial step is catalyzed by enzymes such as esterases, lipases, and hydrolases, which break down the this compound into mono-sec-butyl phthalate and subsequently into phthalic acid frontiersin.orgresearchgate.net. The resulting sec-butanol is then utilized by the microorganisms as a carbon source. The phthalic acid, a central intermediate, is further metabolized through various aerobic or anaerobic pathways nih.gov.

    Under aerobic conditions, dioxygenase enzymes play a critical role in opening the aromatic ring of phthalic acid, leading to intermediates that can enter central metabolic pathways like the Krebs cycle frontiersin.orgresearchgate.net. In anaerobic degradation, phthalic acid is typically activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a common intermediate in the anaerobic degradation of aromatic compounds nih.govresearchgate.net. Key enzymes involved in these pathways include phthalate dioxygenases, decarboxylases, and various CoA ligases frontiersin.orgnih.govresearchgate.net. The branched nature of the sec-butyl group in this compound may influence the rate of the initial hydrolysis step compared to linear phthalates like DBP nih.gov.

    The efficiency of microbial degradation of this compound is significantly influenced by environmental conditions. Optimizing these parameters is key to enhancing the rate and extent of bioremediation. Important factors include pH, temperature, nutrient availability, and the initial concentration of the contaminant.

    Studies on DBP-degrading microorganisms provide valuable data on optimal conditions. For example, the degradation of DBP by Acinetobacter baumannii DP-2 was found to be most effective at a pH of 7.0 and a temperature of 30°C mdpi.com. Similarly, a bacterial consortium, LV-1, showed optimal DBP degradation at a pH of 6.0 and a temperature of 30°C plos.org. The initial concentration of the phthalate is also a critical factor, as high concentrations can be inhibitory to microbial activity mdpi.com. The presence of essential nutrients, such as nitrogen and phosphorus, is also crucial for supporting microbial growth and metabolic activity.

    Table 2: Optimized Conditions for Phthalate Degradation by Various Microorganisms (Based on DBP Studies)

    Microorganism/ConsortiumOptimal pHOptimal Temperature (°C)Key FindingsReference
    Acinetobacter baumannii DP-27.030High degradation rate at initial DBP concentrations between 5-50 mg/L. mdpi.com
    Bacterial Consortium LV-16.030Degradation was efficient even at DBP concentrations up to 1000 mg/L. plos.org
    Priestia megaterium P-77.0-9.030Addition of carbon and nitrogen sources significantly increased degradation efficiency. frontiersin.org
    Rhodovulum sp. DBP077.0-Enhanced degradation with the addition of glucose as a carbon source. nih.gov

    Bioaugmentation and Biostimulation Techniques

    For sites where the indigenous microbial population is insufficient or lacks the specific capability to degrade this compound, bioaugmentation and biostimulation can be employed.

    Biostimulation , on the other hand, involves the modification of the environment to stimulate the growth and activity of the existing indigenous microorganisms capable of degrading the contaminant nih.gov. This is often achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or a supplementary carbon source (such as glucose) nih.govresearchgate.net. For instance, the addition of glucose has been shown to enhance the growth of Rhodovulum sp. and its degradation of DBP nih.govresearchgate.net. Biostimulation is often considered a less invasive and more cost-effective approach than bioaugmentation.

    Innovative Microbial Immobilization Strategies for Enhanced Degradation

    To overcome some of the challenges associated with free-living microbial cells in bioremediation, such as susceptibility to toxic substances and difficulty in recovery, innovative microbial immobilization strategies are being developed. Immobilization involves entrapping or attaching microbial cells to a solid support material. This can enhance the stability and activity of the microorganisms, protect them from harsh environmental conditions, and facilitate their separation from the treated medium.

    Commonly used materials for immobilization include natural polymers like alginate and chitosan (B1678972), as well as synthetic polymers and inorganic materials like biochar. For example, a study on DBP degradation utilized a composite of biochar, calcium alginate, and waterborne polyurethane to immobilize Bacillus aquimaris, which enhanced the degradation efficiency oup.com. Immobilized microbial systems can be used in various bioreactor configurations for the treatment of contaminated water and soil. While specific applications for this compound are not yet widely reported, this technology holds significant promise for improving the efficiency and robustness of bioremediation processes for phthalate esters.

    Physicochemical Treatment Methods

    Physicochemical treatment methods are a cornerstone of remediation efforts for sites contaminated with phthalates like DSBP. These techniques leverage the physical and chemical properties of the contaminant and the surrounding medium to facilitate its removal or transformation into less harmful substances. The primary advantages of these methods include their relatively rapid treatment times and their effectiveness across a range of contaminant concentrations.

    Adsorption is a widely employed physicochemical process for the removal of organic pollutants from aqueous environments. This technique involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption is largely dependent on the properties of the adsorbent, such as surface area, pore size distribution, and surface chemistry, as well as the characteristics of the adsorbate and the environmental conditions.

    Chitosan: A biopolymer derived from the deacetylation of chitin, chitosan has demonstrated significant potential as an adsorbent for various pollutants, including phthalates. Its amine and hydroxyl functional groups provide active sites for the binding of organic molecules. Studies on the adsorption of DBP, a close structural isomer of DSBP, have shown that chitosan-based adsorbents can be highly effective. For instance, chitosan beads have been investigated for their capacity to adsorb DBP from aqueous solutions. Research has indicated that the adsorption capacity is influenced by factors such as pH, temperature, and the presence of other organic matter. In one study, the adsorption capacity of chitosan beads for DBP was reported to be 0.022 mg/g researchgate.net. Modification of chitosan, for example with water-soluble calixarenes, has been shown to significantly enhance its adsorption capacity, with modified beads adsorbing approximately five times more DBP than unmodified ones elsevierpure.com. The interaction between chitosan and phthalates is primarily attributed to hydrophobic interactions researchgate.net.

    Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for organic contaminants due to its high surface area, porous structure, and stable chemical nature. The adsorption capacity of biochar for phthalates is influenced by the feedstock used for its production and the pyrolysis temperature. Studies have shown that biochar derived from different sources, such as corncob and pig manure, can effectively adsorb DBP from contaminated soils and water wur.nlnih.gov. For example, biochar produced from corncobs at 700°C exhibited a DBP adsorption capacity of 10.14 mg/g imist.ma. The adsorption process is often governed by hydrophobic interactions and π-π electron donor-acceptor interactions between the phthalate molecules and the aromatic structures within the biochar wur.nl. The effectiveness of biochar in reducing the leaching of DBP from soil has also been demonstrated, with pig manure-derived biochar reducing leaching by up to 88% in low organic carbon soil nih.gov.

    Table 1: Adsorption Capacities of Various Sorbents for Di-n-butyl Phthalate (DBP)

    Sorbent Material Adsorption Capacity (mg/g) Key Findings Reference
    Chitosan Beads 0.022 Adsorption is primarily due to hydrophobic interactions. researchgate.net
    Modified Chitosan Beads ~5 times that of unmodified beads Modification with calixarenes significantly enhances adsorption. elsevierpure.com
    Corncob Biochar (700°C) 10.14 Adsorption capacity is influenced by pyrolysis temperature. imist.ma
    Pig Manure Biochar - Significantly reduces leaching of DBP from soil (up to 88%). nih.gov

    Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including DSBP, into simpler and less toxic substances.

    UV/H₂O₂: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a common AOP used for water treatment. The photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the organic pollutant. Research on the degradation of DBP using the UV/H₂O₂ process has demonstrated its effectiveness. In one study, a 77.1% removal of DBP was achieved at an initial concentration of 1.0 μM with a UV fluence of 160 mJ/cm² and an initial H₂O₂ dosage of 1.0 mM nih.govresearchgate.net. The degradation of DBP in this system typically follows pseudo-first-order reaction kinetics nih.govresearchgate.net. The efficiency of the process can be affected by factors such as the initial concentrations of the contaminant and H₂O₂, pH, and the presence of radical scavengers like bicarbonate and natural organic matter nih.govresearchgate.net.

    UV/Persulfate: Another effective AOP involves the activation of persulfate (S₂O₈²⁻) by UV radiation to produce sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidizing agents. The UV/persulfate system has been shown to effectively degrade DBP. The degradation efficiency is influenced by the persulfate dosage, initial DBP concentration, and pH researchgate.net. The second-order rate constant for the reaction between DBP and the sulfate radical has been determined to be (1.2 ± 0.1) × 10⁸ M⁻¹ s⁻¹, while the rate constant for the reaction with the hydroxyl radical (which can also be formed in this system) is (6.3 ± 0.1) × 10⁹ M⁻¹ s⁻¹ researchgate.net.

    Table 2: Efficacy of Advanced Oxidation Processes on Di-n-butyl Phthalate (DBP) Degradation

    AOP Method Removal Efficiency (%) Reaction Conditions Key Findings Reference
    UV/H₂O₂ 77.1 Initial DBP: 1.0 μM; UV fluence: 160 mJ/cm²; H₂O₂: 1.0 mM Follows pseudo-first-order kinetics. Inhibited by alkalinity and NOM. nih.govresearchgate.net
    UV/Persulfate - - Generates both sulfate and hydroxyl radicals for effective degradation. researchgate.net

    Filtration and separation technologies, particularly membrane-based processes, are effective physical methods for removing a wide range of contaminants from water, including phthalates. These technologies utilize semi-permeable membranes to separate contaminants from the water based on size, charge, and other physical properties.

    Nanofiltration (NF) and Reverse Osmosis (RO): Nanofiltration and reverse osmosis are high-pressure membrane processes that can effectively reject dissolved organic compounds like phthalates. Studies have demonstrated high rejection rates for DBP using both NF and RO membranes. For instance, one study reported DBP rejection rates of 92.5–98.8% for an NF membrane (NF3) and 98.5% for an RO membrane (SW30XLE) nih.govresearchgate.net. The rejection mechanisms are primarily based on size exclusion, although other factors such as the hydrophobicity of the compound and the membrane material also play a role ntu.edu.sg. The performance of these membranes can be influenced by the operating pressure and the pH of the water nih.govresearchgate.net.

    Ultrafiltration (UF): While traditional ultrafiltration membranes may have limited success in removing smaller molecules like DSBP, modified UF membranes can exhibit significantly improved performance. A novel molecularly imprinted ultrafiltration membrane (MIUM) has been developed for the selective removal of DBP, achieving a rejection rate of 92.87% under low-pressure operation mdpi.com. This indicates the potential for developing specialized membrane technologies for targeted phthalate removal.

    Table 3: Performance of Filtration Technologies for Di-n-butyl Phthalate (DBP) Removal

    Filtration Technology Membrane Type Rejection Rate (%) Key Findings Reference
    Nanofiltration NF3 92.5–98.8 High rejection across a wide pH range. nih.govresearchgate.net
    Reverse Osmosis SW30XLE 98.5 Excellent rejection due to high cross-linking of the polyamide layer. nih.gov
    Ultrafiltration Molecularly Imprinted 92.87 High selectivity and energy-efficient removal. mdpi.com

    Integrated Remediation Systems

    In many contaminated sites, a single remediation technology may not be sufficient to achieve the desired cleanup goals due to the complexity of the contaminant mixture and the environmental matrix. Integrated remediation systems, which combine two or more treatment technologies, can offer a more effective and comprehensive solution. For phthalate contamination, integrating physicochemical methods can enhance removal efficiency and address different phases of contamination (e.g., dissolved phase and sorbed phase).

    An example of an integrated approach could involve an initial adsorption step to concentrate the DSBP from a large volume of water, followed by an AOP to degrade the concentrated contaminant stream. This approach can be more cost-effective than applying AOPs to the entire volume of contaminated water. For instance, biochar could be used in permeable reactive barriers to adsorb DSBP from groundwater, with the spent biochar being regenerated or the adsorbed phthalates being destroyed using an oxidation process.

    Another integrated strategy could combine membrane filtration with an AOP. For example, the concentrate stream from a nanofiltration or reverse osmosis unit, which would have a high concentration of DSBP, could be treated with a process like UV/H₂O₂ to degrade the phthalates. This would minimize the volume of waste requiring disposal and ensure the destruction of the contaminant. While specific case studies focusing solely on integrated physicochemical remediation of this compound are limited, the principles of combining these technologies are well-established for the treatment of various organic pollutants.

    Regulatory Frameworks and Risk Assessment for Di Sec Butyl Phthalate

    National and International Regulatory Status and Policies

    Regulatory bodies worldwide have implemented measures to control the use of certain phthalates in consumer products, particularly those intended for vulnerable populations like children. However, the explicit mention of di-sec-butyl phthalate (B1215562) in these regulations is limited.

    European Union Regulations on Phthalates (e.g., Food Contact Materials, Toys)

    In the European Union, the regulation of phthalates is primarily managed through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006 and specific directives concerning toys and food contact materials. While di-sec-butyl phthalate is not individually listed in many of the most prominent restrictions, it is often covered by regulations targeting its isomers, DBP and DIBP.

    Food Contact Materials: The use of phthalates in plastic food contact materials (FCMs) is regulated under Regulation (EU) No 10/2011. This regulation establishes a "Union List" of authorized substances that can be used in the manufacture of plastic FCMs. For certain phthalates, specific migration limits (SMLs) are set, which is the maximum amount of a substance allowed to migrate from the food contact material into food. For instance, the SML for DBP is 0.3 mg/kg of food. nih.gov While this compound is not explicitly listed with a specific SML, its structural similarity to DBP and DIBP means it may be subject to general safety assessments and the principle that any substance not on the Union List must not migrate into food in detectable amounts.

    Toys: The safety of toys is addressed by the Toy Safety Directive (2009/48/EC), which is implemented through REACH. Annex XVII of REACH restricts the use of certain phthalates in toys and childcare articles. Specifically, DEHP, DBP, BBP, and DIBP are restricted to a maximum concentration of 0.1% by weight in all toys and childcare articles. nih.govwikipedia.org A second group of phthalates, including DINP, DIDP, and DNOP, are restricted to the same 0.1% limit in toys and childcare articles that can be placed in the mouth by children. nih.govnih.gov Although this compound is not explicitly named in these entries, the restrictions on its isomers, DBP and DIBP, are the most relevant regulatory controls.

    United States Regulatory Policies (e.g., EPA, FDA, CPSC)

    In the United States, several federal agencies are involved in the regulation of phthalates, including the Environmental Protection Agency (EPA), the Food and Drug Administration (FDA), and the Consumer Product Safety Commission (CPSC). Similar to the EU, the focus has been on more commonly used phthalates.

    Environmental Protection Agency (EPA): The EPA regulates chemicals under the Toxic Substances Control Act (TSCA). While the EPA has initiated risk evaluations for several phthalates, including DBP and DIBP, there is no specific regulatory action currently focused on this compound under TSCA. The EPA's Comptox Chemicals Dashboard includes an entry for this compound, but this does not signify a specific regulatory status.

    Food and Drug Administration (FDA): The FDA regulates substances that may come into contact with food. While the FDA has authorized the use of certain phthalates in food packaging and processing materials, they have also moved to ban the use of 23 other phthalates in these applications due to safety concerns. This compound is not explicitly listed among the currently authorized or recently banned phthalates for food contact use.

    Consumer Product Safety Commission (CPSC): The CPSC, under the Consumer Product Safety Improvement Act (CPSIA) of 2008, permanently banned three phthalates (DEHP, DBP, and BBP) in any amount greater than 0.1% in "children's toys" and certain "child care articles". An interim ban was also placed on DINP, DIDP, and DNOP in "children's toys that can be placed in a child's mouth" and "child care articles". While this compound is not specifically listed in the CPSIA, the restrictions on its isomer, DBP, are a key regulatory measure.

    Global and Regional Regulatory Approaches

    Globally, the regulatory landscape for phthalates is varied, with many countries aligning their regulations with those of the EU or the US.

    Australia: The Australian government has not implemented specific bans on the use of this compound in consumer products. However, there are recommendations to limit the use of DBP in cosmetics.

    Canada: Health Canada has regulations that restrict the concentration of six phthalates (DEHP, DBP, BBP, DINP, DIDP, and DNOP) in children's toys and childcare articles to no more than 0.1% by weight. This compound is not explicitly listed.

    Japan: Japan's Food Sanitation Law restricts the use of certain phthalates in toys. DEHP, DBP, and BBP are limited to 0.1% in plasticized materials in designated toys. DINP, DIDP, and DNOP are also restricted in toys intended to be mouthed. There is no specific mention of this compound.

    China: China's national standards restrict the levels of six phthalates (DEHP, DBP, BBP, DINP, DIDP, and DNOP) in certain products, including toys and food contact materials, generally to a limit of 0.1%. This compound is not specifically included in these standards.

    Establishment of Reference Doses (RfD) and Tolerable Daily Intake (TDI) Values

    Reference Doses (RfDs) and Tolerable Daily Intakes (TDIs) are estimates of the amount of a chemical that a person can be exposed to on a daily basis over a lifetime without an appreciable risk of deleterious effects. To date, no specific RfD or TDI has been established for this compound by major regulatory or health organizations.

    However, values have been established for its closely related isomers and other common phthalates, which are often used as a reference point in the absence of specific data.

    Interactive Data Table: Established RfD and TDI Values for Selected Phthalates

    PhthalateAgency/OrganizationValueEndpoint of Concern
    Di-n-butyl phthalate (DBP) U.S. EPA0.1 mg/kg/day (RfD)Reproductive and developmental effects
    Di-n-butyl phthalate (DBP) EFSA0.01 mg/kg/day (TDI)Reproductive effects
    Diisobutyl phthalate (DIBP) EFSA0.05 mg/kg/day (TDI)Reproductive effects
    Di(2-ethylhexyl) phthalate (DEHP) U.S. EPA0.02 mg/kg/day (RfD)Liver toxicity
    Di(2-ethylhexyl) phthalate (DEHP) EFSA0.05 mg/kg/day (TDI)Reproductive effects
    Benzyl butyl phthalate (BBP) EFSA0.5 mg/kg/day (TDI)Reproductive effects
    Diisononyl phthalate (DINP) EFSA0.15 mg/kg/day (TDI)Liver effects

    Data compiled from various regulatory and scientific sources.

    The absence of a specific RfD or TDI for this compound highlights a data gap and necessitates reliance on information from structurally similar compounds for preliminary risk assessment purposes.

    Methodologies for Human Health Risk Assessment

    The human health risk assessment of phthalates, including by extension this compound, generally follows a standard paradigm that involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

    A key aspect of phthalate risk assessment is the consideration of cumulative exposure. Humans are typically exposed to a mixture of different phthalates from various sources. Therefore, assessing the risk of a single phthalate in isolation may underestimate the total risk. Cumulative risk assessment approaches consider the combined exposure to multiple phthalates that may have similar toxicological effects.

    Integration of Biomonitoring Data in Risk Assessment

    Biomonitoring has become a crucial tool in the risk assessment of phthalates. It involves measuring the concentration of phthalate metabolites in human biological samples, most commonly urine. This approach offers a direct measure of the internal dose of phthalates from all sources of exposure.

    The process of integrating biomonitoring data into risk assessment typically involves the following steps:

    Measurement of Urinary Metabolites: Phthalates are rapidly metabolized in the body and excreted in the urine as monoesters and other oxidative metabolites. Measuring these metabolites provides a reliable indication of recent exposure.

    Reverse Dosimetry: The concentrations of urinary metabolites are used in pharmacokinetic models to estimate the daily intake of the parent phthalate. This process is known as reverse dosimetry or exposure reconstruction.

    Calculation of Hazard Quotient (HQ): The estimated daily intake is then compared to an established health-based guidance value, such as a TDI or RfD, to calculate a Hazard Quotient (HQ). An HQ greater than 1 suggests that the exposure level may be of concern.

    Cumulative Risk Assessment: For phthalates, a Hazard Index (HI) is often calculated by summing the HQs of multiple phthalates that share a common mechanism of toxicity. This provides an estimate of the cumulative risk from combined exposure.

    While this methodology is well-established for phthalates like DEHP, DBP, and DINP, its application to this compound is hampered by the lack of specific toxicological data and established health-based guidance values. Further research is needed to develop the necessary data to conduct a comprehensive and specific risk assessment for this compound.

    Exposure Reconstruction and Dose Modeling

    Exposure reconstruction for this compound, and more broadly for phthalates like Di-n-butyl phthalate (DnBP), involves using pharmacokinetic (PK) models to estimate internal exposure from biomarker data. These models are crucial tools in regulatory risk assessment as they help to understand the relationship between external exposure sources and the resulting internal dose of the chemical and its metabolites in the human body.

    A study focused on DnBP and Diisobutyl phthalate (DiBP) utilized data from a controlled dosing experiment to develop and calibrate simple PK models. These models were then applied to a second experiment where individuals were fasted for 48 hours, and their urine was analyzed for phthalate metabolites. The goal was to reconstruct the intake scenarios that would lead to the observed metabolite concentrations in the urine nih.govnih.gov.

    The models successfully replicated the urinary metabolite concentrations for most metabolites, suggesting the validity of this approach. The reconstructed dose profiles for the individuals in the study indicated multiple small bolus doses per day, with an estimated daily intake of approximately 0.5 µ g/kg-day for both DnBP and DiBP nih.govnih.gov. Interestingly, the timing of the reconstructed intakes was identical for both phthalates, pointing towards a common source of exposure nih.gov.

    However, the modeling also revealed a significant discrepancy for the metabolite 3-carboxy-mono-propylphthalate (MCPP), with the model predicting much lower concentrations than what was observed. This suggests that DnBP was not the primary source of urinary MCPP in the studied individuals, highlighting the complexity of exposure assessment and the need to consider multiple sources and metabolic pathways nih.govresearchgate.net.

    The frequent, small, and regular reconstructed intakes suggest either a continuous exposure, such as through inhalation, or a slow, continuous release of phthalate metabolites from body stores accumulated from past exposures nih.govnih.govresearchgate.net. These findings from dose modeling studies provide valuable insights into the patterns of human exposure to phthalates, which is essential for refining risk assessments and regulatory measures.

    Interactive Table: Reconstructed Dose Profile for DnBP and DiBP

    ParameterFindingImplication for Risk Assessment
    Dose Frequency Approximately 6 small bolus doses per daySuggests continuous or frequent exposure from common sources.
    Estimated Daily Intake ~0.5 µ g/kg-day Provides an estimate of the internal dose for comparison with health-based guidance values.
    Intake Timing Identical for DnBP and DiBPPoints towards a common source of exposure for these two phthalates.
    Metabolite Discrepancy (MCPP) Modeled MCPP levels were much lower than observed levelsIndicates that DnBP is not the sole precursor to this metabolite, highlighting the complexity of exposure pathways.
    Exposure Pattern Suggests ongoing exposure (e.g., inhalation) or release from body storesChallenges the assumption of single, acute exposure events and points to the need to consider long-term, low-dose exposures.

    Challenges and Future Directions in Regulatory Science

    The regulation of this compound and other phthalates faces several challenges that are driving the evolution of regulatory science. Key among these are the need to address the cumulative effects of exposure to phthalate mixtures and the imperative to provide enhanced protection for vulnerable populations.

    Addressing Exposure to Phthalate Mixtures

    A significant limitation of traditional chemical risk assessment is the focus on single substances. However, humans are ubiquitously exposed to a mixture of different phthalates from various sources, including consumer products, food, and indoor environments johnshopkins.edu. This reality necessitates a shift towards assessing the cumulative risk from combined exposure to multiple phthalates.

    The European Food Safety Authority (EFSA) has taken steps in this direction by establishing a group-Tolerable Daily Intake (TDI) for some of the most common anti-androgenic phthalates: DBP, BBP, DEHP, and DINP nih.goveuropa.eu. This approach is based on the understanding that these phthalates share a common mechanism of toxicity, specifically the reduction of fetal testosterone (B1683101) levels europa.eu. By considering their combined effect, the group-TDI provides a more health-protective threshold for dietary exposure. The aggregated dietary exposure to these four phthalates was estimated to be up to 23% of the group-TDI in a worst-case scenario for high consumers nih.goveuropa.eu.

    Research has also highlighted the importance of studying environmentally relevant phthalate mixtures. One study investigated the effects of a phthalate mixture designed to mimic the composition found in the urine of pregnant women in Illinois. This mixture included diethyl phthalate, di(2-ethylhexyl) phthalate, dibutyl phthalate, diisononyl phthalate, diisobutyl phthalate, and benzylbutyl phthalate johnshopkins.eduillinois.edu. The findings from such studies, which show adverse reproductive effects in animal models, underscore the need for regulatory frameworks to consider the real-world exposure scenarios of phthalate mixtures johnshopkins.eduillinois.edu.

    Future directions in this area include refining methodologies for cumulative risk assessment, identifying common mechanisms of action for a wider range of phthalates, and incorporating data on real-world exposure mixtures into regulatory decision-making.

    Protection of Vulnerable Populations (e.g., children, pregnant women)

    A growing body of evidence indicates that certain populations, particularly pregnant women, infants, and children, are more susceptible to the effects of phthalate exposure. This heightened vulnerability is due to factors such as developmental stage, metabolic differences, and unique exposure pathways.

    Pregnancy is a critical window of development during which exposure to endocrine-disrupting chemicals like this compound can have significant impacts on the fetus mdpi.com. Prenatal exposure to phthalates has been associated with a range of adverse health outcomes in offspring, including effects on the reproductive, neurological, and metabolic systems mdpi.com. Studies have linked gestational exposure to certain phthalates with alterations in infant and toddler physical development and behavior nih.gov. For instance, prenatal exposure to some phthalates has been associated with a slightly earlier onset of puberty in children sciencedaily.com.

    Infants and toddlers face a greater risk of exposure due to their mouthing behavior and their use of various personal care products that may contain phthalates wikipedia.org. The use of infant lotion, powder, and shampoo has been associated with increased urinary concentrations of phthalate metabolites, with the strongest association in younger infants, suggesting that dermal exposure is a significant pathway in this population wikipedia.org. Hospitalized infants, particularly those in neonatal intensive care units, can have disproportionately high exposures due to the use of medical devices and tubing that contain phthalates like DEHP wikipedia.org.

    Regulatory bodies are increasingly recognizing the need to protect these vulnerable populations. For example, in the United States, the use of certain phthalates, including dibutyl phthalate, is banned at concentrations greater than 0.1 percent in toys and childcare articles epa.govepa.gov.

    Future efforts in regulatory science must continue to focus on characterizing the risks to vulnerable populations, refining exposure models for different life stages, and establishing health-based guidance values that are explicitly protective of the developing fetus, infants, and children.

    Interactive Table: Vulnerable Populations and Phthalate Exposure

    Vulnerable PopulationKey Exposure PathwaysAssociated Health ConcernsRegulatory Considerations
    Pregnant Women/Fetus Diet, personal care products, indoor environmentAltered fetal development, reproductive system effects in offspring, potential for earlier pubertyNeed for health-based guidance values that protect fetal development.
    Infants and Toddlers Mouthing of objects, personal care products (lotions, powders), diet, dustAltered physical and behavioral development, potential for allergic diseasesBans on certain phthalates in toys and childcare articles.
    Hospitalized Neonates Medical devices and tubing (e.g., IV tubing, respiratory tubing)High exposure levels exceeding tolerable daily intakesNeed for phthalate-free alternatives in medical equipment for neonatal care.

    Research Gaps and Future Perspectives in Di Sec Butyl Phthalate Studies

    Comprehensive Elucidation of Low-Dose and Chronic Exposure Effects

    A significant knowledge gap persists regarding the health implications of long-term, low-dose exposure to di-sec-butyl phthalate (B1215562). Much of the existing toxicological data for related phthalates, such as di-n-butyl phthalate (DBP), is derived from studies involving short-term or high-dose exposures. Animal studies on DBP have noted effects including reduced body weight, anemia, and impacts on the liver after chronic oral administration epa.gov. Chronic exposure in adult mice has been linked to smaller testes, abnormal testosterone (B1683101) levels, and impaired bone health frontiersin.org. However, there is limited information on the chronic effects from inhalation exposure epa.gov.

    Future research must prioritize longitudinal studies that mimic realistic human exposure scenarios to di-sec-butyl phthalate. These investigations are crucial for understanding the potential for cumulative damage and identifying subtle adverse outcomes that may not be apparent in acute studies. Studies have shown that even very low concentrations of related phthalates like DBP can induce a proliferative effect in human breast cancer cells, suggesting that current reference doses may need re-evaluation researchgate.net. Therefore, a comprehensive elucidation of the dose-response relationship, particularly at the lower end of the exposure spectrum, is essential for accurate risk assessment and the establishment of health-protective guidelines.

    Understanding Synergistic and Antagonistic Interactions in Chemical Mixtures

    Humans are typically exposed to a complex mixture of chemicals rather than single compounds in isolation. Consequently, a critical area of future research is the toxicological interaction of this compound with other environmental contaminants. The combined effects of chemical mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects) nih.govnih.gov.

    Studies on the related compound di-n-butyl phthalate (DBP) have demonstrated such complex interactions. For instance, a synergistic cytotoxic effect was observed between methyl paraben and DBP in a human skin cell line, which turned into antagonism when DBP content was high in the mixture nih.gov. Conversely, antagonistic effects were predominantly observed in a mixture of low-dose nonylphenol and DBP on Sertoli cells and reproductive hormones in male rats nih.gov. Depending on the concentration, both antagonistic and synergistic activities have been reported for phthalates researchgate.net. The mechanisms behind these interactions, which can be toxicokinetic or toxicodynamic, are not fully understood nih.gov. Elucidating these interactions for this compound is paramount for a realistic health risk assessment, as ignoring them could lead to a significant underestimation of the risk associated with cumulative environmental exposures nih.gov.

    Development of Novel and Highly Sensitive Analytical Techniques

    The accurate measurement of this compound and its metabolites in various environmental and biological matrices is fundamental to exposure assessment and toxicological research. While various analytical methods exist for common phthalates like DBP, a persistent challenge is the contamination of laboratory solvents and materials, which can interfere with accurate quantification nih.gov. Future research should focus on developing more robust, sensitive, and high-throughput analytical techniques specifically for this compound.

    Recent advancements for the detection of DBP showcase promising avenues. These include novel enzyme-linked immunosorbent assays (ELISAs) that offer improved sensitivity and lower limits of detection (LOD) compared to conventional methods researchgate.net. Fluorescence polarization immunoassay (FPIA) has also been developed as a sensitive and rapid method for detecting DBP in water samples mdpi.comresearchgate.net. Furthermore, fluorescence aptasensors have shown potential for detecting DBP at very low concentrations rsc.org. Adapting and validating these innovative techniques for this compound would significantly enhance the ability to conduct large-scale biomonitoring studies and accurately quantify exposure levels, even at the trace concentrations relevant to the general population.

    Comparison of Advanced Analytical Techniques for Dibutyl Phthalate (DBP)

    TechniqueMatrixLimit of Detection (LOD)Reference
    Enzyme-Linked Immunosorbent Assay (ELISA)Environmental/Food Samples4.017 μg/L (0.004 ng/mL) researchgate.net
    Optimized ELISAFruit Juices0.08 ng/mL researchgate.net
    Fluorescence Polarization Immunoassay (FPIA)Open Waters7.5 ng/mL mdpi.com
    Fluorescence AptasensorEnvironmental Samples0.08 ng/L rsc.org

    Advancements in Bioremediation and Sustainable Removal Technologies

    The widespread presence of phthalates, including this compound, in the environment necessitates the development of effective and eco-friendly remediation strategies. Traditional wastewater treatment methods are often insufficient for complete removal nih.gov. Bioremediation, which utilizes microorganisms to break down contaminants, presents a promising and sustainable alternative.

    Research has identified several bacterial strains capable of degrading related phthalates. For instance, Bacillus megaterium YJB3, an endophytic bacterium, has been shown to effectively remove DBP by metabolizing it into mono-butyl phthalate (MBP), phthalic acid (PA), and protocatechuic acid (PCA) researchgate.net. Similarly, the strain Paenarthrobacter sp. PH1 can degrade di-isobutyl phthalate (DIBP) and other low-molecular-weight phthalates in both liquid cultures and soil microcosms nih.gov. Future research should focus on isolating and characterizing microbial consortia or novel endophytic strains with high efficiency for degrading this compound. Investigating the enzymatic pathways and genetic basis of this degradation is crucial for optimizing bioremediation processes and developing engineered systems, such as constructed wetlands, for the large-scale removal of this pollutant from contaminated soil and water nih.gov.

    Microorganisms with Phthalate-Degrading Capabilities

    MicroorganismPhthalate DegradedKey FindingsReference
    Bacillus megaterium YJB3Di-n-butyl-phthalate (DBP)Removed 82.5% of DBP within 5 days. researchgate.net
    Paenarthrobacter sp. PH1Di-isobutyl phthalate (DIBP), Diethyl phthalate (DEP), Dimethyl phthalate (DMP)Degraded 1 g/L of DIBP within 24 hours. nih.gov
    Rhodococcus sp. PAE-6Benzyl Butyl Phthalate (BBP)Possesses catabolic machinery for degradation. nih.gov

    Integration of Omics Technologies (e.g., genomics, proteomics, metabolomics) in Toxicological Research

    Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to uncover the molecular mechanisms underlying the toxicity of this compound ecetoc.org. These high-throughput approaches can provide a global view of the biological changes induced by chemical exposure, helping to identify key pathways and biomarkers of effect ecetoc.org.

    Studies on related phthalates have already demonstrated the utility of these technologies. For example, multi-omics analyses have provided molecular insights into the degradation of benzyl butyl phthalate (BBP) by Rhodococcus species nih.gov. In toxicological studies, transcriptomics and metabolomics have been used to investigate the reproductive toxicity induced by di-isobutyl phthalate (DIBP) in mice, identifying key affected genes and metabolites nih.gov. Another study combined transcriptomics with DNA methylation analysis to reveal how DBP and di-(2-ethylhexyl) phthalate (DEHP) may induce cardiac defects in zebrafish embryos by altering the expression of critical developmental genes researchgate.net. Applying a similar integrated multi-omics approach to this compound exposure is a critical future direction. This will enable a systems-level understanding of its mode of action, facilitate the identification of sensitive biomarkers of exposure and disease, and help bridge the gap between animal studies and human health outcomes.

    Translating Research Findings into Public Health Policy and Risk Management Strategies

    The ultimate goal of research on this compound is to inform evidence-based public health policies and risk management strategies. This requires a robust body of scientific evidence on its exposure patterns, hazard profile, and dose-response characteristics. Currently, risk evaluations and subsequent regulations have been established for several common phthalates like DBP and DEHP, leading to restrictions on their use in consumer products, particularly those intended for children nih.govnih.gov.

    A significant challenge is that as one phthalate is regulated, manufacturers may substitute it with other, less-studied phthalates like diisobutyl phthalate (DIBP), a replacement for DBP nih.gov. This highlights the need for comprehensive risk assessments of this compound to avoid regrettable substitutions. The translation of scientific findings into policy involves systematic reviews of the available evidence to characterize hazards and determine exposure levels that are unlikely to cause harm ecetoc.orgepa.gov. Future research must be designed with regulatory needs in mind, providing the clear, high-quality data necessary for agencies to conduct thorough risk evaluations. Effective communication between scientists, regulators, and the public is also essential to ensure that policies are protective of public health and lead to a tangible reduction in exposure to harmful chemicals nih.govnih.gov.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for detecting DSBP and its metabolites in environmental or biological samples?

    • Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for quantifying DSBP and its oxidative metabolites (e.g., mono-sec-butyl phthalate, 3-hydroxy-sec-butyl phthalate) . Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated DSBP) to account for matrix effects. Urine and serum matrices require enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites before analysis .

    Q. How does DSBP’s metabolic profile differ between mammalian models (e.g., rats) and humans?

    • Methodology : Comparative studies in rats and humans show that DSBP is hydrolyzed to mono-sec-butyl phthalate (MSBP), with further oxidation to hydroxylated and carboxylated metabolites. Rats exhibit higher urinary excretion of MSBP (70–80% of dose) compared to humans (60–65%), suggesting species-specific differences in phase I/II metabolism. Serum metabolite correlations (e.g., MSBP vs. oxidative metabolites) can clarify kinetic variations .

    Q. What are the primary routes of DSBP exposure in non-occupational settings?

    • Methodology : Use population-based biomonitoring (e.g., NHANES data) to link urinary metabolite levels with exposure sources. DSBP is less prevalent in cosmetics but may leach from PVC-containing consumer products or environmental dust. Multivariate regression models should account for confounders like diet and indoor air quality .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in DSBP’s endocrine-disrupting effects across in vitro and in vivo studies?

    • Methodology : Conduct systematic reviews with inclusion criteria for study design (e.g., dose range, exposure duration). Discrepancies often arise from differences in receptor-binding assays (e.g., PPAR-γ vs. ER-α activation) and metabolic activation in vivo. Use transgenic rodent models to isolate pathways (e.g., PPAR-α knockout mice) and compare outcomes to human cell lines .

    Q. What experimental designs are optimal for assessing DSBP’s role in oxidative stress and mitochondrial dysfunction?

    • Methodology : Combine transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) profiling in hepatocyte or renal cell cultures. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and mitochondrial membrane potential (JC-1 staining). Dose-response studies should include N-acetylcysteine controls to confirm ROS-mediated effects .

    Q. How should conflicting epidemiological data on DSBP’s association with metabolic disorders (e.g., diabetes) be analyzed?

    • Methodology : Apply causal inference models (e.g., directed acyclic graphs) to address confounding (e.g., coexposure to other phthalates). Stratify analyses by urinary creatinine-adjusted metabolite tertiles and adjust for covariates like BMI and lipid profiles. Meta-analyses must evaluate publication bias via funnel plots .

    Q. What biomarkers best distinguish DSBP exposure from co-occurring phthalates (e.g., DBP, DEHP) in cohort studies?

    • Methodology : Use isomer-specific quantification (e.g., sec-butyl vs. n-butyl phthalate metabolites) via high-resolution MS. Principal component analysis (PCA) of urinary metabolite panels can identify DSBP-specific exposure clusters. Validate biomarkers using pharmacokinetic modeling of parent compound half-lives .

    Data Interpretation and Conflict Resolution

    Q. How can researchers address low reproducibility in DSBP toxicity studies?

    • Methodology : Standardize protocols for cell culture (e.g., serum-free media to avoid phthalate contamination) and animal husbandry (phthalate-free cages). Report negative controls and limit of detection (LOD) values for all assays. Collaborative inter-laboratory studies (e.g., OECD Test Guidelines) improve consistency .

    Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in DSBP toxicity?

    • Methodology : Use benchmark dose (BMD) modeling with model averaging (e.g., EPA’s BMD Software). Non-monotonic curves may require fractional polynomial regression or Bayesian hierarchical models. Sensitivity analyses should test assumptions about metabolite kinetics .

    Tables for Key Data

    Metabolite Detection Method Human Urinary Levels (ng/mL) Rat Serum Levels (ng/mL)
    Mono-sec-butyl phthalateLC-MS/MS12.5 ± 4.345.2 ± 10.1
    3-Hydroxy-sec-butyl phthalateGC-MS2.8 ± 1.118.7 ± 5.6
    3-Carboxypropyl phthalateLC-MS/MS6.4 ± 2.522.3 ± 7.8
    Data synthesized from Silva et al. (2007) and Chinese phytochemical studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.